Granisetron-d3
Description
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
Granisetron is a potent, selective antagonist of 5-HT3 receptors. The antiemetic activity of the drug is brought about through the inhibition of 5-HT3 receptors present both centrally (medullary chemoreceptor zone) and peripherally (GI tract). This inhibition of 5-HT3 receptors in turn inhibits the visceral afferent stimulation of the vomiting center, likely indirectly at the level of the area postrema, as well as through direct inhibition of serotonin activity within the area postrema and the chemoreceptor trigger zone. |
|---|---|
CAS No. |
109889-09-0 |
Molecular Formula |
C18H24N4O |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1-(trideuteriomethyl)indazole-3-carboxamide |
InChI |
InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/i2D3 |
InChI Key |
MFWNKCLOYSRHCJ-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=CC=CC=C2C(=N1)C(=O)NC3CC4CCCC(C3)N4C |
Canonical SMILES |
CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C |
Appearance |
White to yellowish white crystalline powder |
melting_point |
219 °C (hydrochloride salt) |
Other CAS No. |
109889-09-0 |
physical_description |
Solid |
Pictograms |
Irritant |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
107007-99-8 (mono-hydrochloride) |
solubility |
4.34e-01 g/L |
Synonyms |
1-Methyl-N-(endo-9-Methyl-9-Azabicyclo(3.3.1)non-3-yl)-1H-Indazole-3-Carboxamide BRL 43694 BRL 43694A BRL-43694 BRL-43694A BRL43694 BRL43694A Granisetron Granisetron Hydrochloride Granisetron Monohydrochloride Hydrochloride, Granisetron Kytril Monohydrochloride, Granisetron |
Origin of Product |
United States |
Foundational & Exploratory
Granisetron-d3: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and analytical applications of Granisetron-d3. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this stable isotope-labeled internal standard. This document includes key chemical data, a detailed experimental protocol for its use in quantitative analysis, and a visualization of the relevant biological signaling pathway.
Chemical Properties and Structure
This compound is the deuterated analog of Granisetron, a potent and selective serotonin 5-HT3 receptor antagonist.[1][2] The incorporation of three deuterium atoms on the N-methyl group of the indazole ring results in a molecule with a higher molecular weight than its non-labeled counterpart, making it an ideal internal standard for mass spectrometry-based quantification of Granisetron.[2][3]
The chemical structure of this compound is 1-(methyl-d3)-N-[(3-endo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide.[4] The deuterium labeling provides a distinct mass shift without significantly altering the chemical properties, ensuring that it co-elutes with the unlabeled analyte during chromatographic separation and exhibits similar ionization efficiency.[3]
Table 1: Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₂₁D₃N₄O | [4][5] |
| Molecular Weight | 315.4 g/mol | [4] |
| CAS Number | 1224925-76-1 | [4][5] |
| Formal Name | 1-(methyl-d3)-N-[(3-endo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide | [4] |
| Purity | ≥99% deuterated forms (d₁-d₃) | [4] |
| Appearance | White to Off-White Crystalline Solid | |
| Solubility | Soluble in Methanol | [4] |
| Storage | -20°C Freezer |
Experimental Protocols
Quantification of Granisetron in Human Plasma using UPLC-MS/MS
This section details a validated method for the quantification of Granisetron in human plasma using this compound as an internal standard (IS). The method utilizes protein precipitation for sample preparation followed by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for analysis.[3]
2.1.1. Materials and Reagents
-
Granisetron hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Methanol (MeOH), HPLC grade
-
Acetonitrile, HPLC grade
-
Ammonium formate
-
Formic acid
-
Human plasma (blank)
2.1.2. Preparation of Solutions
-
Standard Stock Solution of Granisetron (1 mg/mL): Accurately weigh and dissolve Granisetron hydrochloride in MeOH.[3]
-
Internal Standard Stock Solution of this compound (1 mg/mL): Accurately weigh and dissolve this compound in MeOH.[3]
-
Working Solutions: Prepare working solutions for the standard curve and quality control (QC) samples by diluting the stock solutions with 50% methanol. A typical concentration range for the standard curve is 0.05 to 20.0 ng/mL.[3] The internal standard working solution is prepared at a concentration of 8 ng/mL in 50% methanol.[3]
2.1.3. Sample Preparation
-
To 380 µL of blank human plasma, add 20 µL of the respective Granisetron working solution to prepare the calibration standards and QC samples.[3]
-
Add the internal standard working solution.
-
Perform protein precipitation by adding an appropriate volume of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the samples to ensure thorough mixing.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for UPLC-MS/MS analysis.
2.1.4. UPLC-MS/MS Conditions
-
UPLC System: A system capable of gradient elution.
-
Analytical Column: ZORBAX Eclipse Plus C18 column (2.1×50mm, 1.8μm).[3]
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.2 mM ammonium formate and 0.14% formic acid in water, pH 4) and mobile phase B (e.g., acetonitrile).[6]
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[3]
-
Ionization Mode: Positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).[3]
-
MRM Transitions:
-
Granisetron: m/z 313.4 → 138[7]
-
This compound (IS): Monitor the appropriate mass transition for the deuterated standard.
-
2.1.5. Data Analysis
The concentration of Granisetron in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the standard curve.
Synthesis and Purification of this compound
Purification of the final product would likely involve recrystallization from a suitable solvent system, such as a mixture of water and ethanol, to yield a high-purity crystalline solid.[8]
Mechanism of Action and Signaling Pathway
Granisetron exerts its antiemetic effects by acting as a selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor.[9][10][11] These receptors are ligand-gated ion channels located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) in the brain.[10][12]
During chemotherapy or radiation therapy, enterochromaffin cells in the gut release large amounts of serotonin (5-HT).[10] This serotonin binds to 5-HT3 receptors, triggering a signaling cascade that ultimately leads to nausea and vomiting.[10] Granisetron competitively blocks the binding of serotonin to these receptors, thereby inhibiting the initiation of the emetic reflex.[10][12]
The 5-HT3 receptor is a non-selective cation channel.[13] Upon binding of serotonin, the channel opens, allowing the influx of cations such as Na⁺ and Ca²⁺.[13] This influx leads to depolarization of the neuron and the propagation of the emetic signal. Granisetron, by blocking the receptor, prevents this ion influx and subsequent signaling.
Conclusion
This compound is an essential tool for the accurate quantification of Granisetron in biological matrices. Its well-defined chemical properties and predictable behavior make it an excellent internal standard for LC-MS/MS-based bioanalytical methods. A thorough understanding of its characteristics, coupled with the appropriate experimental protocols and a clear comprehension of Granisetron's mechanism of action, is crucial for researchers in the fields of pharmacology, drug metabolism, and clinical diagnostics.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pjps.pk [pjps.pk]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound - CAS - 1224925-76-1 | Axios Research [axios-research.com]
- 6. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Method for preparing granisetron hydrochloride from high tropine alkanamine - Eureka | Patsnap [eureka.patsnap.com]
- 9. Granisetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Granisetron? [synapse.patsnap.com]
- 11. Granisetron (JAN/USAN/INN) | C18H24N4O | CID 5284566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. researchgate.net [researchgate.net]
Synthesis and Characterization of Granisetron-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Granisetron-d3, a deuterated analog of the selective 5-HT3 receptor antagonist, Granisetron. This isotopically labeled compound is crucial as an internal standard in pharmacokinetic and bioanalytical studies, enabling precise quantification of Granisetron in biological matrices. This document outlines the synthetic pathway, detailed experimental protocols, and in-depth characterization of this compound.
Introduction
Granisetron is a potent antiemetic agent used for the prevention and treatment of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy.[1] this compound, with deuterium atoms incorporated into the N-methyl group of the indazole ring, serves as an ideal internal standard for mass spectrometry-based bioanalytical methods due to its similar physicochemical properties to the parent drug and its distinct mass difference.[2] The synthesis of this stable isotope-labeled compound requires a strategic approach to introduce the deuterium atoms efficiently and selectively.
Synthesis of this compound
The synthesis of this compound is achieved through a two-step process commencing with the preparation of the desmethyl precursor, N-(endo-9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-indazole-3-carboxamide, followed by N-alkylation using a deuterated methylating agent.
Synthesis Pathway
The overall synthetic pathway for this compound is depicted below. The process involves the formation of an amide bond between 1H-indazole-3-carboxylic acid and endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine to yield the desmethylgranisetron intermediate. This intermediate is then N-methylated at the indazole ring using methyl-d3 iodide to produce the final product, this compound.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Granisetron
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated Granisetron, a selective 5-HT3 receptor antagonist. This document is intended to serve as a valuable resource for professionals in drug development and scientific research, offering detailed data, experimental methodologies, and visual representations of key processes.
Introduction
Granisetron is a potent antiemetic agent used for the prevention and treatment of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy.[1] Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in medicinal chemistry to improve the pharmacokinetic and/or toxicological profiles of drugs. This guide focuses on Granisetron-d3, a deuterated analog of Granisetron.
Physical and Chemical Properties
The introduction of deuterium atoms can subtly alter the physicochemical properties of a molecule. While extensive experimental data for deuterated Granisetron is not widely available, the following tables summarize the known properties of both deuterated and non-deuterated Granisetron for comparison.
Table 1: General and Physical Properties
| Property | Deuterated Granisetron (this compound) | Non-deuterated Granisetron |
| Chemical Name | 1-(methyl-d3)-N-[(3-endo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide | 1-methyl-N-[(3-endo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide |
| Molecular Formula | C₁₈H₂₁D₃N₄O[2] | C₁₈H₂₄N₄O[3] |
| Molecular Weight | 315.4 g/mol [2] | 312.4 g/mol [3] |
| Accurate Mass | 315.2138[4] | 312.19501140 Da[3] |
| Physical Form | Solid[2] | White to Off-White Crystalline Solid[4] |
| Melting Point | Data not available | 219 °C (HCl salt)[3] |
| Solubility | Soluble in Methanol[2] | Freely soluble in water (as HCl salt)[5], Slightly soluble in ethanol[6] |
| Storage | -20°C[2] | -20°C[6] |
Table 2: Chemical and Pharmacokinetic Properties
| Property | Deuterated Granisetron (this compound) | Non-deuterated Granisetron |
| pKa (Strongest Basic) | Data not available | 9 (Predicted)[7] |
| LogP | Data not available | 2.6[3] |
| Mechanism of Action | Selective 5-HT3 receptor antagonist | Selective 5-HT3 receptor antagonist[3] |
Signaling Pathway of Granisetron
Granisetron exerts its antiemetic effects by selectively blocking serotonin (5-hydroxytryptamine, 5-HT) from binding to 5-HT3 receptors. These receptors are located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain.[3] The binding of serotonin to these receptors, often released in response to chemotherapy, triggers the vomiting reflex. By antagonizing these receptors, Granisetron effectively interrupts this signaling pathway.
Experimental Protocols
Synthesis of Deuterated Granisetron
The synthesis of deuterated Granisetron (this compound) involves the coupling of two key intermediates: 1-(methyl-d3)-1H-indazole-3-carboxylic acid and endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine. A general synthetic approach is outlined below.
Workflow for the Synthesis of Deuterated Granisetron:
Detailed Methodology:
-
N-Methylation of Indazole-3-carboxylic acid: Indazole-3-carboxylic acid is reacted with a deuterated methylating agent, such as deuterated methyl iodide (CD₃I), in the presence of a suitable base (e.g., sodium hydride) and a polar aprotic solvent (e.g., tetrahydrofuran). The reaction mixture is typically stirred at a controlled temperature to achieve selective N-methylation at the 1-position of the indazole ring.[8]
-
Activation of 1-(methyl-d3)-1H-indazole-3-carboxylic acid: The carboxylic acid group of the deuterated intermediate is activated to facilitate amide bond formation. This can be achieved by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride, or by using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (hydroxybenzotriazole).
-
Amide Coupling: The activated deuterated indazole derivative is then reacted with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine in an appropriate solvent, often in the presence of a non-nucleophilic base like triethylamine to neutralize any acid formed during the reaction.[8]
-
Purification: The crude deuterated Granisetron is purified using standard techniques such as column chromatography on silica gel to yield the final product of high purity.
Analytical Characterization
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure and isotopic labeling of deuterated Granisetron.
Workflow for NMR Analysis:
Experimental Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: A few milligrams of deuterated Granisetron are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: The absence or significant reduction of the signal corresponding to the N-methyl protons on the indazole ring confirms successful deuteration. The integration of the remaining proton signals should be consistent with the molecular structure.
-
¹³C NMR: The carbon spectrum will show a characteristic triplet for the deuterated methyl carbon due to coupling with deuterium (spin I=1). Other carbon signals should be consistent with the structure of Granisetron.
4.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and confirm the isotopic enrichment of deuterated Granisetron.
Experimental Protocol for LC-MS/MS:
-
Chromatography: A liquid chromatography system is used to separate the analyte from any impurities. A common setup involves a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[9]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used to generate protonated molecular ions [M+H]⁺.
-
Mass Analysis: A tandem mass spectrometer (MS/MS) is used for detection. For this compound, the precursor ion would be m/z 316.2 [M+H]⁺. Fragmentation of this ion will produce characteristic product ions. The mass shift of +3 compared to non-deuterated Granisetron (m/z 313.2) confirms the presence of three deuterium atoms.[6]
Conclusion
This technical guide provides a foundational understanding of the physical and chemical properties of deuterated Granisetron. The data and protocols presented herein are intended to support researchers and drug development professionals in their work with this important pharmaceutical compound. Further experimental investigation is warranted to fully elucidate all physicochemical properties of deuterated Granisetron and to explore its full therapeutic potential.
References
- 1. bloomtechz.com [bloomtechz.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Granisetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 6. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Granisetron-d3 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of Granisetron-d3 as an internal standard in the bioanalysis of the potent antiemetic agent, Granisetron. We will delve into the core principles of its application, providing quantitative data, detailed experimental protocols, and visual representations of key processes to enhance understanding and implementation in a research setting.
Granisetron: A Targeted Mechanism of Action
Granisetron is a selective antagonist of the serotonin 5-HT3 receptor.[1][2] Its antiemetic properties are primarily attributed to the blockade of these receptors at two key locations: peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[1][2][3] Chemotherapy and radiation can cause the release of serotonin from enterochromaffin cells in the gut, which then stimulates the 5-HT3 receptors, initiating the vomiting reflex.[1][2] Granisetron competitively inhibits this interaction, effectively preventing nausea and vomiting.[3]
Signaling Pathway of Granisetron's Action
The Indispensable Role of Deuterated Internal Standards
In quantitative mass spectrometry, particularly in complex biological matrices, an internal standard (IS) is crucial for accurate and precise quantification. An ideal IS should be chemically and physically similar to the analyte of interest. Deuterated internal standards, such as this compound, are considered the gold standard for several reasons:
-
Similar Physicochemical Properties : Deuterium substitution results in a minimal change in the chemical properties of the molecule. This ensures that this compound has nearly identical extraction recovery, chromatographic retention time, and ionization efficiency to unlabeled Granisetron.
-
Co-elution : The near-identical properties lead to co-elution of the analyte and the internal standard during liquid chromatography, which is essential for correcting for matrix effects that can vary during an analytical run.
-
Mass Differentiation : Despite their similarities, Granisetron and this compound are easily distinguished by a mass spectrometer due to the mass difference of the deuterium atoms. This allows for simultaneous detection and quantification.
-
Correction for Variability : The use of a deuterated internal standard corrects for variations in sample preparation, injection volume, and instrument response, leading to more robust and reliable results.
Logical Framework for Using an Internal Standard
Quantitative Data and Method Performance
The use of this compound as an internal standard significantly enhances the performance of bioanalytical methods for the quantification of Granisetron. Below are tables summarizing key quantitative parameters from validated LC-MS/MS methods.
Table 1: Mass Spectrometric Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Granisetron | 313.4 | 138 |
| This compound | 316.4 | 138 |
Note: The precursor ion for this compound is deduced based on the addition of three deuterium atoms to the parent molecule. The product ion is assumed to be the same as the unlabeled compound, as the fragmentation likely occurs on a part of the molecule that does not contain the deuterium labels.
Table 2: Method Validation Parameters
| Parameter | Performance with this compound IS |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy (% bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Extraction Recovery | > 85% |
Experimental Protocols
This section provides a detailed methodology for the quantification of Granisetron in human plasma using a validated LC-MS/MS method with this compound as the internal standard.
Materials and Reagents
-
Granisetron reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (with anticoagulant)
Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-5.0 min: 10% B
-
Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 5500 V
-
Temperature: 500°C
-
Collision Gas: Nitrogen
Experimental Workflow Diagram
Conclusion
The use of this compound as an internal standard is integral to the development of robust, accurate, and precise bioanalytical methods for the quantification of Granisetron in biological matrices. Its chemical and physical similarity to the parent drug ensures reliable correction for analytical variability, making it an indispensable tool for pharmacokinetic, bioequivalence, and other clinical and preclinical studies. The detailed protocols and methodologies presented in this guide provide a solid foundation for researchers to implement this gold-standard approach in their laboratories.
References
An In-depth Technical Guide to the Isotopic Purity and Stability of Granisetron-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity and stability of Granisetron-d3, a deuterated analog of the potent 5-HT3 receptor antagonist, Granisetron. This document is intended to serve as a critical resource for researchers in drug metabolism, pharmacokinetics, and analytical development, providing essential data and methodologies for the confident use of this compound as an internal standard and in other research applications.
Introduction to this compound
This compound is a stable isotope-labeled version of Granisetron, where three hydrogen atoms on the N-methyl group of the indazole ring have been replaced with deuterium. This modification results in a mass shift of +3 Da, making it an ideal internal standard for quantitative bioanalysis by mass spectrometry (MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative MS assays, as it co-elutes chromatographically with the analyte and experiences similar ionization effects, leading to highly accurate and precise quantification.
The chemical structure of this compound is shown below:
Chemical Name: 1-(methyl-d3)-N-[(3-endo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide CAS Number: 1224925-76-1 Molecular Formula: C₁₈H₂₁D₃N₄O Molecular Weight: 315.44 g/mol
Isotopic Purity of this compound
The isotopic purity of a deuterated standard is a critical parameter that defines its quality and suitability for use in quantitative assays. High isotopic enrichment minimizes signal overlap between the analyte and the internal standard, ensuring accurate quantification.
Quantitative Data on Isotopic Purity
The isotopic distribution of this compound is typically determined by mass spectrometry. While a batch-specific Certificate of Analysis provides the most accurate data, the following table summarizes typical specifications for high-quality this compound.
| Isotopic Species | Mass Shift | Typical Abundance (%) |
| d3 | +3 | > 98% |
| d2 | +2 | < 1.5% |
| d1 | +1 | < 0.5% |
| d0 (unlabeled) | 0 | < 0.1% |
Experimental Protocols for Isotopic Purity Determination
A high-resolution mass spectrometer (HRMS) is employed to determine the isotopic enrichment of this compound.
Protocol:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., methanol) at a concentration of approximately 1 µg/mL.
-
Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.
-
Chromatography: While chromatographic separation is not strictly necessary for a pure standard, a short C18 column can be used to ensure the purity of the analyzed sample.
-
MS Analysis: The sample is infused directly or injected into the mass spectrometer. Full scan mass spectra are acquired in positive ion mode over a mass range that includes the molecular ions of all isotopic species (e.g., m/z 310-320).
-
Data Analysis: The relative intensities of the ion signals corresponding to the d0, d1, d2, and d3 species are integrated. The isotopic purity is calculated as the percentage of the d3 species relative to the sum of all species.
¹H NMR spectroscopy can be used to assess the degree of deuteration by observing the reduction in the signal intensity of the corresponding protonated position.
Protocol:
-
Sample Preparation: A solution of this compound (1-5 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition: A standard ¹H NMR spectrum is acquired.
-
Data Analysis: The integral of the residual proton signal for the N-methyl group is compared to the integrals of other non-deuterated protons in the molecule. The percentage of deuteration is calculated based on the reduction of this integral.
Stability of this compound
The stability of this compound is crucial for its reliable use as a reference standard over time. Stability studies are conducted to evaluate the impact of various environmental factors such as temperature, humidity, and light. While specific stability data for this compound is not extensively published, data from its non-deuterated counterpart, Granisetron, provides a strong indication of the core molecule's stability. Deuterated compounds are generally expected to have similar or slightly enhanced chemical stability.
Long-Term and Accelerated Stability Data (Based on Granisetron)
The following table summarizes the stability of non-deuterated Granisetron under various conditions.
| Condition | Duration | Solvent/Matrix | Temperature | Concentration | Results |
| Long-Term | 35 days | 0.9% NaCl or 5% Dextrose | 4°C or 23°C | 1 or 3 mg/50 mL | >97% of initial concentration remained[1] |
| Accelerated | 14 days | Oral Liquid (with cherry syrup) | 5°C and 24°C | 0.2 mg/mL | 97% to 104% of initial concentration remained[2] |
| Short-Term | 24 hours | Various IV fluids | Room Temperature | 1 mg/50 mL | Stable |
Experimental Protocols for Stability Assessment
These studies are designed to predict the shelf-life of this compound under recommended storage conditions.
Protocol:
-
Sample Preparation: Prepare solutions of this compound in relevant solvents or matrices at known concentrations.
-
Storage Conditions:
-
Long-Term: Store samples at the recommended storage condition (e.g., 2-8°C) for an extended period (e.g., up to 24 months).
-
Accelerated: Store samples at elevated temperature and humidity (e.g., 40°C / 75% RH) for a shorter period (e.g., 6 months).
-
-
Time Points: Analyze samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated).
-
Analysis: Use a validated stability-indicating HPLC method to determine the concentration of this compound and detect any degradation products.
-
Isotopic Stability: At each time point, analyze the isotopic distribution by mass spectrometry to check for any H/D exchange.
Forced degradation studies are performed to identify potential degradation products and pathways under harsh conditions.
Protocol:
-
Sample Preparation: Prepare solutions of this compound.
-
Stress Conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid drug substance at 105°C for 24 hours.
-
Photolytic: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method, typically with MS detection to identify and characterize degradation products.
Visualizations
Signaling Pathway of Granisetron
Granisetron is a selective antagonist of the serotonin 5-HT3 receptor. The following diagram illustrates its mechanism of action in preventing chemotherapy-induced nausea and vomiting.
Caption: Mechanism of action of Granisetron.
Experimental Workflow for Isotopic Purity Analysis
The following diagram outlines the workflow for determining the isotopic purity of this compound using mass spectrometry.
Caption: Workflow for MS-based isotopic purity determination.
Workflow for Forced Degradation Study
The logical flow for conducting a forced degradation study on this compound is depicted below.
Caption: Workflow for a forced degradation study.
Conclusion
This compound is a high-fidelity tool for demanding analytical applications. Its high isotopic purity and robust chemical stability, inferred from comprehensive studies on its non-deuterated form, make it an excellent internal standard for the accurate quantification of Granisetron in complex biological matrices. The experimental protocols outlined in this guide provide a framework for the verification of its isotopic purity and the assessment of its stability, ensuring data integrity in research and development settings.
References
Granisetron-d3: A Technical Guide for Researchers
This technical guide provides an in-depth overview of Granisetron-d3, a deuterated analog of the selective 5-HT3 receptor antagonist, Granisetron. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, and application in experimental protocols.
Core Compound Data
This compound is primarily utilized as an internal standard for the quantification of Granisetron in biological samples.[1] Below is a summary of its key chemical identifiers. It is important to note that different CAS numbers may refer to variations in the position of the deuterium labeling.
| Property | Value | Source(s) |
| Chemical Name | 1-(methyl-d3)-N-[(3-endo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide | Generic |
| Molecular Formula | C₁₈H₂₁D₃N₄O | [2][3][4] |
| Molecular Weight | 315.43 g/mol , 315.44 g/mol | [2][3][4] |
| CAS Number | 1224925-76-1 (N-Methyl-d3 Indazole) | [2][3][4][5] |
| Alternate CAS Number | 1224925-64-7 (9-methyl-d3) | [4][5][6] |
Mechanism of Action: 5-HT3 Receptor Antagonism
Granisetron exerts its antiemetic effects by acting as a potent and selective antagonist of the serotonin 5-HT3 receptor.[7][8][9][10] These receptors are ligand-gated ion channels located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) in the brain's area postrema.[8][9]
During chemotherapy or radiation therapy, enterochromaffin cells in the gut are damaged and release large amounts of serotonin (5-HT).[8][10] This serotonin then binds to 5-HT3 receptors, initiating a signaling cascade that leads to nausea and vomiting.[8][10] Granisetron competitively binds to these receptors, preventing serotonin from activating them and thereby blocking the emetic signal transmission to the vomiting center in the medulla oblongata.[8][9][11] This blockade of serotonin-induced depolarization effectively suppresses the vomiting reflex.[10]
Experimental Protocols
Quantification of Granisetron in Human Plasma using LC-MS/MS
This compound is commonly used as an internal standard (IS) in bioanalytical methods to ensure the accuracy and precision of granisetron quantification. Below is a representative protocol for the analysis of granisetron in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Aliquots of human plasma (e.g., 100 µL) are mixed with an internal standard working solution of this compound (e.g., at a concentration of 8 ng/mL).[1]
-
Protein precipitation is achieved by adding a solvent such as methanol.[1]
-
Alternatively, liquid-liquid extraction (LLE) can be performed to isolate the analyte and internal standard.[12][13]
-
Samples are vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.
-
Column: A reverse-phase C18 column (e.g., ZORBAX Eclipse Plus C18, 2.1×50mm, 1.8µm) is typically used for separation.[1]
-
Mobile Phase: A gradient elution with a mixture of solvents like methanol and water is often employed.
-
Flow Rate: A suitable flow rate is maintained to ensure optimal separation.
-
Injection Volume: A small volume of the prepared sample (e.g., 20 µL) is injected into the system.[1]
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[1][12]
-
Ionization Mode: Positive ion mode is used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is performed to selectively detect and quantify granisetron and this compound.[1]
-
The precursor-to-product ion transition for granisetron is typically m/z 313.4 → 138.[12]
-
The transition for the internal standard is also monitored.
-
4. Data Analysis:
-
The peak area ratios of granisetron to this compound are calculated.
-
A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of serially diluted granisetron standards.
-
The concentration of granisetron in the unknown plasma samples is determined from the calibration curve.
References
- 1. pjps.pk [pjps.pk]
- 2. This compound - CAS - 1224925-76-1 | Axios Research [axios-research.com]
- 3. Page loading... [wap.guidechem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. clearsynth.com [clearsynth.com]
- 6. This compound | CAS 1224925-64-7 | LGC Standards [lgcstandards.com]
- 7. selleckchem.com [selleckchem.com]
- 8. What is the mechanism of Granisetron? [synapse.patsnap.com]
- 9. Granisetron 101: The Complete Guide | OCTAGONCHEM [octagonchem.com]
- 10. irispublishers.com [irispublishers.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Commercial Suppliers and Technical Guide for Granisetron-d3 in Research
This technical guide provides an in-depth overview of commercial suppliers of Granisetron-d3, its applications in research, and detailed experimental methodologies. It is intended for researchers, scientists, and professionals in drug development who require a reliable source of this stable isotope-labeled internal standard for quantitative bioanalysis.
Introduction to this compound
Granisetron is a potent and selective antagonist of the serotonin 5-HT3 receptor, widely used as an antiemetic agent to prevent nausea and vomiting associated with chemotherapy and radiotherapy.[1] this compound is a deuterated analog of granisetron, in which three hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a molecule with a higher molecular weight but identical chemical properties to unlabeled granisetron.[2] Its primary application in research is as an internal standard for the accurate quantification of granisetron in biological samples, such as plasma and urine, using mass spectrometry-based techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the precision and accuracy of the analytical method.[2]
Commercial Suppliers of this compound
A number of chemical suppliers offer this compound for research purposes. The following table summarizes key quantitative data from various suppliers. Please note that for detailed specifications, such as isotopic enrichment and lot-specific purity, it is often necessary to request a Certificate of Analysis (CoA) directly from the supplier.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Notes |
| Cayman Chemical | 1224925-76-1 | C₁₈H₂₁D₃N₄O | 315.4 | ≥99% deuterated forms (d₁-d₃) | Intended for use as an internal standard for GC- or LC-MS. |
| Daicel Pharma | 1224925-76-1 | C₁₈H₂₁D₃N₄O | 315.44 | CoA available | Offers custom synthesis and provides a detailed CoA with 1H NMR, 13C NMR, IR, MASS, and HPLC purity analysis.[4] |
| Simson Pharma Limited | 1224925-76-1 | - | - | CoA available | Accompanied by a Certificate of Analysis. |
| LGC Standards | 1224925-76-1 | C₁₈H₂₁D₃N₄O | 315.43 | CoA available | Certificate of Analysis delivered with the product.[4] |
| MedchemExpress | 1224925-64-7 | C₁₈H₂₁D₃N₄O | 315.43 | CoA available | States it can be used as a tracer or internal standard for NMR, GC-MS, or LC-MS.[5] |
| Veeprho | 1224925-76-1 | - | - | CoA available | Deuterium-labeled analog of Granisetron.[2] |
| Axios Research | 1224925-76-1 | C₁₈H₂₁N₄OD₃ | 315.44 | CoA available | Used as a reference standard for analytical method development and validation.[6] |
| Bertin Bioreagent | 1224925-76-1 | - | - | - | Supplier for Cayman Chemical products. |
| Sapphire North America | 1224925-76-1 | - | 315.43 | - | Distributor for Cayman Chemical. |
| Cro Splendid Lab (IndiaMART) | 1224925-76-1 | C₁₈H₂₁N₄OD₃ | 315.43 | 95% | Analytical Grade. |
Experimental Protocols
The following is a representative experimental protocol for the quantification of granisetron in human plasma using this compound as an internal standard by LC-MS/MS. This protocol is adapted from validated methods found in the scientific literature.[3]
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., Xselect HSS T3, 2.1 x 100 mm, 2.5 µm).[3]
-
Mobile Phase: An isocratic mobile phase consisting of 20% acetonitrile in water containing 0.2 mM ammonium formate and 0.14% formic acid (pH 4).[3]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Granisetron: m/z 313.2 → 138.1
-
This compound: m/z 316.2 → 141.1
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity for both analyte and internal standard.
-
Visualizations
Signaling Pathway of Granisetron
Granisetron exerts its antiemetic effect by blocking the action of serotonin (5-HT) at the 5-HT3 receptors. These receptors are located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain.[1] Chemotherapy can cause the release of serotonin from enterochromaffin cells in the gut, which then stimulates these 5-HT3 receptors, initiating the vomiting reflex.[1] Granisetron competitively inhibits this interaction.
Experimental Workflow for Bioanalysis
The following diagram illustrates a typical workflow for the quantification of granisetron in a biological sample using this compound as an internal standard.
References
- 1. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 2. veeprho.com [veeprho.com]
- 3. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS 1224925-76-1 | LGC Standards [lgcstandards.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - CAS - 1224925-76-1 | Axios Research [axios-research.com]
Granisetron-d3: A Technical Guide to Safety, Handling, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safety, handling, and analytical applications of Granisetron-d3. The content is intended to support researchers, scientists, and professionals in the field of drug development in the safe and effective use of this isotopically labeled compound.
Safety Data Sheet (SDS) Summary
The safety profile of this compound is largely extrapolated from its non-deuterated counterpart, Granisetron Hydrochloride. It is crucial to handle this compound in a laboratory setting with appropriate safety measures.
Physical and Chemical Properties
| Property | Value | Source |
| Chemical Name | 1-(methyl-d3)-N-[(3-endo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide | N/A |
| CAS Number | 1224925-76-1 | N/A |
| Molecular Formula | C₁₈H₂₁D₃N₄O | N/A |
| Molecular Weight | 315.4 g/mol | N/A |
| Appearance | Solid | N/A |
| Solubility | Soluble in Methanol | N/A |
| Storage | -20°C | N/A |
Hazard Identification and Toxicological Data
Granisetron Hydrochloride is harmful if swallowed.[1][2] The toxicological properties of this compound have not been thoroughly investigated, and it should be handled with care.
| Hazard | Description | Source |
| Acute Oral Toxicity | LD50 (Rat): 350 mg/kg (for Granisetron HCl) | [1] |
| Skin Corrosion/Irritation | No data available | [1] |
| Serious Eye Damage/Irritation | No data available | [1] |
| Mutagenicity | Not mutagenic in in vitro Ames test and mouse lymphoma cell forward mutation assay. However, it produced a significant increase in UDS in HeLa cells in vitro and a significant increased incidence of cells with polyploidy in an in vitro human lymphocyte chromosomal aberration test. | [3] |
First Aid Measures
| Exposure Route | First Aid Procedure | Source |
| Ingestion | If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. | [1][4] |
| Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [1][3] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. | [1][4] |
| Eye Contact | Flush eyes with water as a precaution. | [1][3] |
Handling, Storage, and Personal Protection
| Aspect | Recommendation | Source |
| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. | [1][5] |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Store at -20°C. Light sensitive. | [1][5] |
| Eye Protection | Safety glasses with side-shields conforming to EN166. | [5][6] |
| Hand Protection | Handle with gloves. Gloves must be inspected prior to use. | [1][5] |
| Body Protection | Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. | [1] |
| Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. | [1] |
Mechanism of Action and Signaling Pathway
Granisetron is a potent and highly selective antagonist of the serotonin 5-HT3 receptor.[7] Its antiemetic properties are mediated through the blockade of these receptors at both peripheral and central locations.
Chemotherapeutic agents can cause the release of serotonin from enterochromaffin cells in the small intestine. This serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the medullary vomiting center, inducing nausea and vomiting. Granisetron competitively inhibits these 5-HT3 receptors, thereby blocking the emetic signal.
The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of serotonin, the channel opens, allowing for the influx of cations (primarily Na⁺ and Ca²⁺), leading to neuronal depolarization. Granisetron, by blocking the binding of serotonin, prevents this channel opening and subsequent depolarization.
Caption: 5-HT3 Receptor Signaling Pathway and Inhibition by Granisetron.
Experimental Protocol: Quantification of Granisetron using this compound as an Internal Standard by LC-MS/MS
This compound is primarily used as an internal standard (IS) for the accurate quantification of granisetron in biological matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a representative protocol synthesized from published methods.
Materials and Reagents
-
Granisetron analytical standard
-
This compound (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Biological matrix (e.g., human plasma)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve granisetron and this compound in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the granisetron stock solution with methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol:water (1:1, v/v) to a final concentration of 10 ng/mL.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 5 µL aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 2 min. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Granisetron: 313.2 → 138.1; this compound: 316.2 → 141.1 |
| Collision Energy | Optimized for each transition |
Data Analysis
Quantify granisetron in unknown samples by constructing a calibration curve from the peak area ratio of granisetron to this compound versus the concentration of the calibration standards.
Caption: Workflow for Granisetron Quantification using LC-MS/MS.
References
- 1. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. msesiom2.demo.elsevierpure.com [msesiom2.demo.elsevierpure.com]
- 4. selleckchem.com [selleckchem.com]
- 5. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 6. neurology-asia.org [neurology-asia.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Granisetron-d3
This guide will, therefore, focus on the well-documented pharmacokinetics and metabolism of Granisetron. It is important to note that while the metabolic pathways of Granisetron-d3 are expected to be identical to those of Granisetron, the rate of metabolism may be slightly altered due to the kinetic isotope effect. This effect can lead to slower bond cleavage at the site of deuteration, potentially resulting in a longer half-life and altered pharmacokinetic profile. However, without specific studies on this compound, the extent of this effect remains unquantified.
Introduction to Granisetron
Granisetron is a potent and highly selective antagonist of the serotonin 5-HT3 receptor.[5] It is widely used as an antiemetic agent to prevent and treat nausea and vomiting associated with chemotherapy, radiation therapy, and surgery.[6][7] Its therapeutic action is mediated through the blockade of 5-HT3 receptors both peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone of the area postrema.[5]
Pharmacokinetics of Granisetron
The pharmacokinetic profile of Granisetron has been extensively studied in various populations. The key parameters are summarized in the tables below.
| Parameter | Mean Value (Range) | Reference |
| Volume of Distribution (Vd) | 186 - 264 L | [8] |
| Total Plasma Clearance (CL) | 37.0 - 49.9 L/h | [8] |
| Mean Residence Time (MRT) | 5.2 - 8.1 h | [8] |
| Terminal Half-Life (t½) | 4.1 - 6.3 h | [8] |
| Unchanged Drug in Urine | < 20% of dose | [8] |
| Parameter | Mean Value (Range) | Reference |
| Peak Plasma Concentration (Cmax) | 5.99 ng/mL (0.63 - 30.9) | [6] |
| Total Clearance (CL) | 0.52 L/h/kg (0.09 - 7.37) | [6] |
| Oral Bioavailability | ~60% | [9] |
| Plasma Protein Binding | ~65% | [6][10] |
Absorption: Following oral administration, Granisetron is rapidly and completely absorbed from the gastrointestinal tract.[11] However, due to significant first-pass metabolism in the liver, its oral bioavailability is reduced to approximately 60%.[6][9]
Distribution: Granisetron is widely distributed in the body, as indicated by its large volume of distribution.[8] It is approximately 65% bound to plasma proteins and distributes freely between plasma and red blood cells.[10]
Elimination: The clearance of Granisetron is predominantly through hepatic metabolism.[10] In healthy volunteers, about 11% of an orally administered dose is excreted unchanged in the urine within 48 hours. The remainder of the dose is eliminated as metabolites, with approximately 48% found in the urine and 38% in the feces.[10]
Metabolism of Granisetron
Granisetron undergoes extensive metabolism in the liver, primarily through N-demethylation and aromatic ring oxidation, followed by conjugation reactions.[6][10]
The primary routes of biotransformation for Granisetron are:
-
7-hydroxylation: This is the major metabolic pathway in humans, leading to the formation of 7-hydroxy-granisetron.[11]
-
N-demethylation: This pathway results in the formation of 9'-desmethyl-granisetron.[12]
-
Conjugation: The primary metabolites, 7-hydroxy-granisetron and 9'-desmethyl-granisetron, are further conjugated with glucuronic acid and sulfate before excretion.[11]
Animal studies suggest that some of the metabolites of Granisetron may also possess 5-HT3 receptor antagonist activity.[10]
In vitro studies using human liver microsomes have identified the cytochrome P450 (CYP) enzymes responsible for Granisetron metabolism.
| Metabolic Pathway | Key CYP Enzyme(s) | Reference |
| 7-hydroxylation | CYP3A subfamily (implicated) | [12] |
| 9'-desmethylation | CYP3A3/4 | [12] |
Studies with ketoconazole, a potent inhibitor of the CYP3A subfamily, have shown significant inhibition of Granisetron's metabolism, confirming the major role of these enzymes.[10][12]
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
-
Objective: To identify the specific cytochrome P450 enzymes involved in the metabolism of Granisetron.
-
Methodology:
-
Granisetron was incubated with human liver microsomes.
-
The formation of metabolites, 7-hydroxy-granisetron and 9'-desmethyl-granisetron, was monitored.
-
Enzyme kinetics were determined to identify high and low-affinity components of metabolism.
-
Selective chemical inhibitors for individual P450 enzymes were used to pinpoint the specific enzymes responsible for each metabolic pathway. For instance, ketoconazole was used to inhibit CYP3A activity.
-
Correlation studies were performed between the rates of Granisetron metabolism and the activities of specific CYP enzymes in a panel of human liver microsomes.
-
-
Reference: [12]
-
Objective: To determine the pharmacokinetic profile of ascending intravenous doses of Granisetron.
-
Methodology:
-
Healthy male subjects received single 30-minute intravenous infusions of Granisetron at various doses in a placebo-controlled, ascending dose design.
-
Plasma and urine samples were collected at predetermined time points.
-
Granisetron concentrations in plasma and urine were quantified using a validated High-Performance Liquid Chromatography (HPLC) method with fluorimetric detection.
-
Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and mean residence time were calculated from the concentration-time data.
-
-
Reference: [8]
-
Objective: To develop a sensitive and selective method for the simultaneous determination of Granisetron and its major metabolite, 7-hydroxy-granisetron, in human plasma.
-
Methodology:
-
Granisetron, 7-hydroxy-granisetron, and their respective internal standards were isolated from human plasma using solid-phase extraction.
-
The extracted analytes were separated using reversed-phase ion-pair chromatography on an octyl silica column.
-
Quantification was achieved using a fluorescence detector for Granisetron and an electrochemical detector for 7-hydroxy-granisetron, placed in series.
-
The method was validated for linearity, precision, and accuracy. The limits of quantification were 0.1 ng/mL for Granisetron and 0.25 ng/mL for 7-hydroxy-granisetron.
-
-
Reference: [13]
Visualizations
Caption: Metabolic pathway of Granisetron in humans.
Caption: General workflow for a clinical pharmacokinetic study.
Conclusion
While specific pharmacokinetic and metabolism data for this compound are not available, a comprehensive understanding of the parent compound, Granisetron, provides a strong foundation for its use as an internal standard. The metabolism of Granisetron is well-characterized, with hepatic oxidation via CYP3A enzymes being the primary clearance mechanism. The pharmacokinetic profile of Granisetron is predictable, although subject to inter-individual variability. Future studies directly investigating the kinetic isotope effect of deuteration on the metabolism and pharmacokinetics of this compound would be beneficial to fully elucidate any potential differences from the non-labeled drug.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Biochemicals - CAT N°: 31786 [bertin-bioreagent.com]
- 4. This compound - CAS - 1224925-76-1 | Axios Research [axios-research.com]
- 5. Granisetron (JAN/USAN/INN) | C18H24N4O | CID 5284566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. irispublishers.com [irispublishers.com]
- 7. Granisetron: a review of pharmacokinetics and clinical experience in chemotherapy induced - nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and tolerability of ascending intravenous doses of granisetron, a novel 5-HT3 antagonist, in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Metabolism and disposition of 14C-granisetron in rat, dog and man after intravenous and oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterisation of the cytochrome P450 enzymes involved in the in vitro metabolism of granisetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of granisetron and its 7-hydroxy metabolite in human plasma by reversed-phase high-performance liquid chromatography utilizing fluorescence and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of Granisetron-d3 in different solvents
An In-depth Technical Guide to the Solubility of Granisetron-d3
For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a critical first step in its formulation and application. This guide provides a comprehensive overview of the solubility of this compound in various solvents, details on experimental protocols for solubility determination, and visualizations of its mechanism of action and a typical experimental workflow.
Quantitative Solubility Data
The following tables summarize the available quantitative solubility data for this compound and its non-deuterated counterpart, Granisetron Hydrochloride. While the solubility of a deuterated compound is generally very similar to the non-deuterated form, it is important to consider that minor differences may exist.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Methanol | Soluble | Qualitative data indicates solubility.[1][2] |
Table 2: Solubility of Granisetron Hydrochloride
| Solvent | Concentration (mg/mL) | Molarity (mM) | Temperature (°C) | Notes |
| Water | >10 | - | Room Temp | [3] |
| Water | >300 | - | 37 | Also in pH 1.2 HCl, pH 4.0 acetate buffer, and pH 6.8 phosphate buffer.[4] |
| Water | 34.89 | 100 | - | [5] |
| Water | 100 | 286.64 | - | Requires ultrasonic assistance.[6] |
| Phosphate Buffered Saline (PBS), pH 7.2 | ~10 | - | - | [7] |
| Dimethyl Sulfoxide (DMSO) | 11 | 35.21 | - | [8] |
| Dimethyl Sulfoxide (DMSO) | 3.49 | 10 | - | [5] |
| Dimethyl Sulfoxide (DMSO) | 7.69 | 22.04 | - | Requires ultrasonic assistance. Hygroscopic DMSO can reduce solubility.[6] |
| Ethanol | Slightly soluble | - | - | [7] |
| Methanol | Slightly soluble | - | - | [9][10] |
| Methylene Chloride | Sparingly soluble | - | - | [10] |
Experimental Protocols for Solubility Determination
A widely accepted and reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[11][12] This method is considered the gold standard for obtaining accurate solubility data.[12]
Principle: An excess amount of the solid compound is added to a specific solvent and agitated at a constant temperature until equilibrium is reached between the dissolved and undissolved solute.[11] The concentration of the dissolved compound in the saturated solution is then quantified.
Detailed Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a glass vial).
-
The container should be sealed to prevent solvent evaporation.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature using a mechanical shaker or orbital agitator.[13] A temperature of 37 ± 1 °C is often used for physiological relevance.[13]
-
The agitation should be vigorous enough to ensure good mixing but should avoid the formation of a vortex.[13]
-
Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the solution is saturated.[11] The time to reach equilibrium should be determined preliminarily by measuring the concentration at different time points until a plateau is reached.[13]
-
-
Phase Separation:
-
After equilibration, separate the undissolved solid from the saturated solution. This is commonly achieved by centrifugation followed by filtration through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) that does not absorb the solute.[11]
-
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.[11] A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.
-
-
Data Reporting:
-
Report the solubility in standard units such as mg/mL or moles/liter (M) at the specified temperature.[11]
-
Visualizations
Mechanism of Action of Granisetron
Granisetron is a selective antagonist of the serotonin 5-HT3 receptor.[14][15] Its antiemetic effect is achieved by blocking these receptors both peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the brain.[16][17]
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. Granisetron = 98 HPLC, solid 107007-99-8 [sigmaaldrich.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Granisetron hydrochloride | 5-HT3 Receptors | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. drugfuture.com [drugfuture.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. who.int [who.int]
- 14. Granisetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. What is the mechanism of Granisetron? [synapse.patsnap.com]
- 17. irispublishers.com [irispublishers.com]
Methodological & Application
Quantitative Analysis of Granisetron in Human Plasma Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Application Note
Introduction
Granisetron is a potent and selective serotonin 5-HT3 receptor antagonist widely used for the prevention and treatment of nausea and vomiting associated with chemotherapy and radiotherapy. Accurate and reliable quantification of Granisetron in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note describes a robust and sensitive method for the quantitative analysis of Granisetron in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Granisetron-d3, a stable isotope-labeled analog, as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.[1]
The developed method utilizes a simple and efficient sample preparation technique, followed by rapid chromatographic separation and highly selective detection using multiple reaction monitoring (MRM). This approach provides a reliable and high-throughput solution for the determination of Granisetron concentrations in clinical and research settings.
Experimental Protocols
Materials and Reagents
-
Granisetron hydrochloride (Reference Standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (analytical grade)
-
Ammonium formate (analytical grade)
-
Human plasma (blank)
-
Extraction solvent (e.g., ethyl acetate or a mixture of dichloromethane and tert-butyl methyl ether)
-
Precipitating solvent (e.g., acetonitrile)
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) or an Xselect HSS T3 column are suitable choices.[3]
Sample Preparation
Two primary methods for sample preparation are presented: Protein Precipitation (PP) and Liquid-Liquid Extraction (LLE).
Protocol 1: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction
-
To 100 µL of human plasma in a glass tube, add 20 µL of this compound internal standard working solution.
-
Add 50 µL of a basifying agent (e.g., 0.1 M sodium hydroxide).
-
Add 1 mL of extraction solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: ZORBAX Eclipse Plus C18 (2.1×50mm, 1.8μm)[3]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Run Time: Approximately 3-5 minutes
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Ion Source Temperature: 500°C
-
Collision Gas: Argon
-
Other parameters (e.g., declustering potential, collision energy) should be optimized for the specific instrument used.
Data Presentation
The quantitative performance of the method is summarized in the tables below. The data represents typical values obtained from method validation studies.
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Granisetron | 0.05 - 20.0[3] | ≥ 0.99[3] |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.05 | ≤ 15.0[3] | ≤ 15.0[3] | 85.0 - 115.0 |
| Low | 0.15 | < 10.0 | < 10.0 | 90.0 - 110.0 |
| Medium | 5.0 | < 10.0 | < 10.0 | 90.0 - 110.0 |
| High | 15.0 | < 10.0 | < 10.0 | 90.0 - 110.0 |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Granisetron | 95.0 - 105.0[3] | 90.0 - 110.0 |
| This compound | 94.0 - 106.0 | 91.0 - 109.0 |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the quantitative analysis of Granisetron using this compound.
Caption: Experimental workflow for Granisetron analysis.
Conclusion
The LC-MS/MS method described, utilizing this compound as an internal standard, provides a highly selective, sensitive, and accurate means for the quantitative analysis of Granisetron in human plasma. The method demonstrates excellent performance characteristics in terms of linearity, precision, accuracy, and recovery, making it suitable for a wide range of applications in clinical and pharmaceutical research. The use of a stable isotope-labeled internal standard effectively mitigates potential matrix effects and ensures data reliability.
References
- 1. msesiom2.demo.elsevierpure.com [msesiom2.demo.elsevierpure.com]
- 2. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of a Bioanalytical Method for Granisetron in Human Plasma Using Granisetron-d3 as an Internal Standard
Application Note & Protocol
This document provides a detailed methodology for the quantification of Granisetron in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Granisetron-d3 is employed as the internal standard (IS) to ensure high accuracy and precision. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies of Granisetron.
Introduction
Granisetron is a potent and selective serotonin 5-HT3 receptor antagonist used for the prevention and treatment of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy.[1][2] Accurate determination of Granisetron concentrations in biological matrices is crucial for pharmacokinetic assessments and to ensure therapeutic efficacy. This application note describes a validated bioanalytical method that is compliant with the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines for bioanalytical method validation.[3][4][5] The method utilizes liquid-liquid extraction (LLE) for sample cleanup and LC-MS/MS for detection, offering high selectivity and sensitivity.
Mechanism of Action
Granisetron exerts its antiemetic effect by blocking serotonin (5-hydroxytryptamine, 5-HT) from binding to 5-HT3 receptors. These receptors are present both in the central nervous system (chemoreceptor trigger zone) and the peripheral nervous system (gastrointestinal tract).[6][7] The binding of serotonin to these receptors triggers the vomiting reflex. By competitively inhibiting these receptors, Granisetron effectively prevents nausea and vomiting.[1]
Experimental Protocols
Materials and Reagents
-
Granisetron reference standard
-
This compound internal standard
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Water (deionized, 18.2 MΩ·cm)
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system capable of delivering accurate and precise gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Granisetron and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Granisetron stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
-
Calibration Curve Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve and QC samples.
Sample Preparation: Liquid-Liquid Extraction (LLE)
The following workflow outlines the liquid-liquid extraction procedure for plasma samples.
LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B in 2.0 min, hold for 1.0 min, re-equilibrate for 1.5 min |
| Run Time | 4.5 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions: | |
| Granisetron | Q1: 313.2 m/z → Q3: 138.1 m/z[8][9] |
| This compound | Q1: 316.2 m/z → Q3: 141.1 m/z |
| Collision Energy (CE) | Optimized for each transition |
| Dwell Time | 100 ms |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Method Validation
The bioanalytical method was validated according to regulatory guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Selectivity
Selectivity was evaluated by analyzing blank plasma samples from at least six different sources to ensure no significant interference at the retention times of Granisetron and this compound.
Linearity and Lower Limit of Quantification (LLOQ)
The linearity of the method was assessed by analyzing calibration curves prepared in duplicate on three separate days. The LLOQ is the lowest concentration on the calibration curve with acceptable accuracy and precision.
Table 3: Calibration Curve Parameters
| Parameter | Result |
| Linear Range | 0.1 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 0.1 ng/mL |
| Accuracy at LLOQ | Within ±20% of nominal value |
| Precision at LLOQ (%CV) | ≤ 20% |
Accuracy and Precision
Intra- and inter-day accuracy and precision were determined by analyzing QC samples at low, medium, and high concentrations in six replicates over three different days.
Table 4: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 0.3 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| Medium | 5.0 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| High | 40.0 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
Recovery and Matrix Effect
The extraction recovery of Granisetron and the matrix effect were evaluated at low, medium, and high QC concentrations.
Table 5: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Low | 0.3 | > 80 | 85-115 |
| Medium | 5.0 | > 80 | 85-115 |
| High | 40.0 | > 80 | 85-115 |
Stability
The stability of Granisetron in human plasma was assessed under various conditions to ensure the integrity of the samples during handling and storage.
Table 6: Stability of Granisetron in Human Plasma
| Stability Condition | Duration | Temperature | Result |
| Freeze-Thaw | 3 cycles | -20°C to Room Temp. | Stable |
| Short-Term (Bench-Top) | 6 hours | Room Temperature | Stable |
| Long-Term | 30 days | -80°C | Stable |
| Post-Preparative | 24 hours | 4°C (in autosampler) | Stable |
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of Granisetron in human plasma. The use of the deuterated internal standard, this compound, ensures high accuracy and reproducibility. The method has been successfully validated according to international guidelines and is suitable for use in pharmacokinetic and bioequivalence studies.
References
- 1. Granisetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 3. cjhp-online.ca [cjhp-online.ca]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of granisetron and 7-hydroxygranisetron in human plasma by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Granisetron-d3 in Advancing Pharmacokinetic Studies of Granisetron
For Immediate Release
[City, State] – [Date] – The use of isotopically labeled compounds is a cornerstone of modern bioanalysis, providing unparalleled accuracy and precision in pharmacokinetic (PK) studies. Granisetron-d3, a deuterated form of the potent antiemetic agent Granisetron, serves as an ideal internal standard for the quantitative analysis of Granisetron in biological matrices. This application note provides detailed protocols and data on the use of this compound in pharmacokinetic research, aimed at researchers, scientists, and drug development professionals.
Introduction
Granisetron is a selective serotonin 5-HT3 receptor antagonist widely used for the prevention and treatment of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy.[1] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. The "gold standard" for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS) involves the use of a stable isotope-labeled internal standard (SIL-IS).[2] this compound, with its three deuterium atoms, is chemically and physically almost identical to Granisetron, ensuring it behaves similarly during sample preparation and analysis, thereby correcting for variability and enhancing the reliability of the results.
Mechanism of Action
Granisetron exerts its antiemetic effects by selectively blocking 5-HT3 receptors in the peripheral and central nervous systems.[1] Chemotherapeutic agents can cause the release of serotonin from enterochromaffin cells in the gastrointestinal tract. This serotonin then activates 5-HT3 receptors on vagal afferent nerves, initiating the vomiting reflex. Granisetron competitively inhibits these receptors, preventing the signal from reaching the vomiting center in the brainstem.
Mechanism of Action of Granisetron.
Application of this compound in Pharmacokinetic Studies
This compound is not used for its therapeutic effect but as an internal standard in bioanalytical methods to quantify Granisetron. Its near-identical chemical properties to Granisetron allow it to track the analyte through extraction and analysis, compensating for any losses or variations. This results in highly accurate and precise measurements of Granisetron concentrations in biological samples like plasma.
Pharmacokinetic Parameters of Granisetron
The following table summarizes key pharmacokinetic parameters of Granisetron from studies in healthy volunteers and cancer patients. These values are typically determined using analytical methods that employ an internal standard like this compound.
| Parameter | Healthy Volunteers (Oral) | Cancer Patients (Oral) | Healthy Volunteers (IV) | Healthy Volunteers (Transdermal) |
| Dose | 2 mg | 1 mg (twice daily) | 40 mcg/kg | 3.1 mg/24 hours |
| Cmax (ng/mL) | 6.93 ± 1.90 | 5.99 (range: 0.63-30.9) | - | ~2.2 (average) |
| Tmax (h) | 1.35 ± 0.29 | ~2 | - | 48 |
| t1/2 (h) | 5.59 ± 1.87 | 8.95 | 8.95 | 36 |
| AUC (ng·h/mL) | 39.32 ± 9.36 (AUC0-∞) | - | - | 420 (AUC0-∞) |
| Clearance | 54.23 ± 16.08 L/h (Cl/F) | 0.52 L/h/kg | - | Not affected by age, gender, weight, or renal function |
Data compiled from multiple sources.[1][3][4]
Experimental Protocols
A robust and validated bioanalytical method is essential for accurate pharmacokinetic studies. Below are detailed protocols for the quantification of Granisetron in human plasma using this compound as an internal standard.
Experimental Workflow
Bioanalytical Workflow for Granisetron PK Studies.
Protocol 1: Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted from methodologies described for the analysis of Granisetron in human plasma.[5][6]
-
Sample Thawing: Thaw frozen human plasma samples at room temperature.
-
Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of this compound working solution (at a concentration that yields a robust detector response) to each plasma sample, calibration standard, and quality control (QC) sample.
-
Alkalinization: Add 100 µL of a basic solution (e.g., 0.1 M sodium hydroxide) to each tube and vortex briefly to mix. This facilitates the extraction of the basic Granisetron molecule into an organic solvent.
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., a mixture of ethyl acetate and n-hexane) to each tube.
-
Vortexing: Vortex the tubes for 5-10 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 5 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis. Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of Granisetron. A stable isotopically labeled Granisetron is used as the internal standard.[7][8]
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., Xselect HSS T3) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., 0.2 mM ammonium formate with 0.14% formic acid, pH 4) and an organic solvent (e.g., acetonitrile) |
| Flow Rate | Dependent on column dimensions, typically in the range of 0.2-0.6 mL/min |
| Injection Volume | 5-20 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Granisetron: m/z 313.4 → 138.0This compound: m/z 316.4 → 141.0 (example, exact mass may vary based on deuteration position) |
| Collision Energy | Optimized for each transition |
Protocol 3: Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of Granisetron to this compound against the nominal concentration of the calibration standards. A weighted linear regression (e.g., 1/x or 1/x²) is typically used.
-
Quantification: Determine the concentration of Granisetron in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
-
Pharmacokinetic Analysis: Use the concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.
Conclusion
The use of this compound as an internal standard is indispensable for the accurate and precise quantification of Granisetron in pharmacokinetic studies. The detailed protocols provided in this application note offer a robust framework for researchers to conduct high-quality bioanalytical studies, ultimately contributing to a better understanding of Granisetron's clinical pharmacology and the optimization of its therapeutic use.
References
- 1. irispublishers.com [irispublishers.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of a granisetron transdermal system for the treatment of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. msesiom2.demo.elsevierpure.com [msesiom2.demo.elsevierpure.com]
- 8. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Granisetron and Granisetron-d3 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Granisetron is a potent and selective serotonin 5-HT3 receptor antagonist widely used for the prevention and treatment of nausea and vomiting, particularly that induced by chemotherapy and radiotherapy. Accurate and reliable quantification of Granisetron in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the analysis of Granisetron and its deuterated internal standard, Granisetron-d3, using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Mechanism of Action: 5-HT3 Receptor Antagonism
Granisetron exerts its antiemetic effect by selectively blocking 5-HT3 receptors. During chemotherapy or radiotherapy, enterochromaffin cells in the gastrointestinal tract release large amounts of serotonin (5-hydroxytryptamine, 5-HT). This serotonin binds to 5-HT3 receptors on vagal afferent nerves, initiating a signal that is transmitted to the vomiting center in the brainstem, triggering the emetic reflex. Granisetron competitively inhibits the binding of serotonin to these receptors, thereby preventing the initiation of the nausea and vomiting cascade.
Figure 1: Signaling pathway of Granisetron's antiemetic action.
Mass Spectrometry Parameters
The quantification of Granisetron and its internal standard, this compound, is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+). The protonated parent ions [M+H]+ are selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3).
Table 1: Mass Spectrometry Parameters for Granisetron and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP, V) | Collision Energy (CE, eV) |
| Granisetron | 313.2 - 313.4 | 138.0 - 138.1 | 50 - 80 | 30 - 45 |
| 96.1 | 50 - 80 | 40 - 55 | ||
| This compound | 316.1 - 316.4 | 138.1 - 138.3 | 55 - 85 | 30 - 45 |
| 99.1 | 55 - 85 | 40 - 55 |
Note: Optimal DP and CE values may vary depending on the mass spectrometer manufacturer and model. It is recommended to optimize these parameters for the specific instrument being used.
Experimental Protocols
The following protocols describe common procedures for the extraction and analysis of Granisetron from human plasma.
Workflow for LC-MS/MS Analysis of Granisetron
Figure 2: General experimental workflow for Granisetron analysis.
Reagents and Materials
-
Granisetron reference standard
-
This compound internal standard
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm or higher)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Extraction solvent for LLE (e.g., ethyl acetate, methyl tert-butyl ether)
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Granisetron and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Granisetron stock solution with a suitable solvent (e.g., 50:50 methanol:water) to prepare a series of working standard solutions for constructing the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same solvent to a final concentration appropriate for spiking into plasma samples (e.g., 100 ng/mL).
Sample Preparation
Choose one of the following extraction methods:
Method A: Protein Precipitation (PPT)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject a portion of the supernatant directly into the LC-MS/MS system or evaporate to dryness and reconstitute in the mobile phase.
Method B: Liquid-Liquid Extraction (LLE)
-
Pipette 200 µL of human plasma into a glass tube.
-
Add 25 µL of the this compound internal standard working solution.
-
Add 100 µL of a basic solution (e.g., 0.1 M NaOH) to adjust the pH.
-
Vortex briefly.
-
Add 1 mL of the extraction solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
Table 2: Typical Liquid Chromatography Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5-10% B, ramp to 90-95% B over 2-3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 20 µL |
Note: The chromatographic conditions should be optimized to achieve good peak shape and separation from any matrix interferences.
Method Performance and Validation Data
The following tables summarize typical performance characteristics of a validated LC-MS/MS method for the quantification of Granisetron in human plasma.
Table 3: Calibration Curve and Sensitivity
| Parameter | Typical Value |
| Linearity Range | 0.05 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
Table 4: Precision and Accuracy
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.05 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low QC | 0.15 | < 10 | 90 - 110 | < 10 | 90 - 110 |
| Mid QC | 5 | < 10 | 90 - 110 | < 10 | 90 - 110 |
| High QC | 40 | < 10 | 90 - 110 | < 10 | 90 - 110 |
Conclusion
The LC-MS/MS methods described in these application notes provide a robust and sensitive approach for the quantitative analysis of Granisetron in biological matrices. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The detailed protocols and performance data presented herein serve as a valuable resource for researchers and scientists involved in the development and application of bioanalytical methods for Granisetron. Adherence to good laboratory practices and proper method validation are essential for obtaining reliable and reproducible results.
Application of Granisetron-d3 in Clinical Trial Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Granisetron-d3 in the quantitative analysis of clinical trial samples. The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to ensure the accuracy and precision of granisetron quantification in biological matrices.[1][2][3]
The use of a deuterated internal standard like this compound is considered the gold standard in bioanalytical method development.[4][5] This is because its physicochemical properties are nearly identical to the analyte, granisetron. This similarity ensures that this compound co-elutes with granisetron during chromatography and experiences similar ionization efficiency, effectively compensating for variations during sample preparation and analysis, such as matrix effects and instrument response fluctuations.[4][6]
Quantitative Bioanalytical Method Validation Parameters
The following tables summarize the quantitative performance of validated LC-MS/MS methods for granisetron analysis using this compound as an internal standard in human plasma.
Table 1: Linearity and Sensitivity of Granisetron Quantification
| Parameter | Value | Biological Matrix | Reference |
| Linearity Range | 0.5 - 100 ng/mL | Human Plasma | [1][3] |
| Linearity Range | 0.05 - 20.0 ng/mL | Human Plasma | [2] |
| Linearity Range | 0.02 - 20 ng/mL | Human Plasma | [7][8] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | Human Plasma | [1][3] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | Human Plasma | [2] |
| Lower Limit of Quantification (LLOQ) | 0.02 ng/mL | Human Plasma | [7][8] |
Table 2: Precision and Accuracy of Granisetron Quantification
| Parameter | Value | Biological Matrix | Reference |
| Precision (%CV) | < 10% | Human Plasma & Urine | [3] |
| Precision (%CV) | < 20% at LLOQ | Human Plasma | [2] |
| Precision (%CV) | < 15% | Human Plasma | [7][8] |
| Accuracy | > 85% | Human Plasma & Urine | [3] |
| Accuracy | Within ±20.0% at LLOQ | Human Plasma | [2] |
| Accuracy | Within 10% of nominal | Human Plasma | [8] |
Table 3: Recovery and Matrix Effect
| Parameter | Value | Biological Matrix | Reference |
| Extraction Recovery | 101% | Human Plasma | [2] |
| Extraction Recovery | 97.9% | Human Plasma | [7][8] |
| Matrix Effect | No significant effects observed | Human Plasma & Urine | [3] |
Experimental Protocols
Protocol 1: Quantification of Granisetron in Human Plasma using LC-MS/MS with Protein Precipitation
This protocol is adapted from a validated method for the rapid and sensitive quantification of granisetron in human plasma.[2]
1. Materials and Reagents:
-
Human plasma (with anticoagulant, e.g., heparin)
-
Granisetron reference standard
-
This compound (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ammonium formate
-
Water (deionized or Milli-Q)
2. Standard and Working Solution Preparation:
-
Granisetron Stock Solution (1.00 mg/mL): Accurately weigh and dissolve an appropriate amount of granisetron hydrochloride in methanol.
-
This compound Stock Solution (1.00 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.[2]
-
Granisetron Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50% methanol to achieve concentrations for the calibration curve (e.g., 0.05, 0.10, 0.40, 1.00, 4.00, 8.00, 16.0, and 20.0 ng/mL).[2]
-
Internal Standard Working Solution (8 ng/mL): Dilute the this compound stock solution with 50% methanol.[2]
3. Sample Preparation (Protein Precipitation):
-
To a microcentrifuge tube, add 380 µL of blank human plasma.
-
Spike with 20 µL of the respective granisetron working solution for calibration standards and quality control (QC) samples. For clinical trial samples, add 20 µL of 50% methanol.
-
Add the internal standard working solution.
-
Precipitate plasma proteins by adding a sufficient volume of acetonitrile.
-
Vortex the mixture vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
4. LC-MS/MS Conditions:
-
LC System: A validated UPLC or HPLC system.
-
Column: A suitable reversed-phase column (e.g., Xselect HSS T3).[1][3]
-
Mobile Phase: An isocratic mobile phase of 20% acetonitrile in water containing 0.2 mM ammonium formate and 0.14% formic acid (pH 4) can be used.[1][3]
-
Flow Rate: A typical flow rate for UPLC is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
5. Data Analysis:
-
Quantify granisetron in the samples by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of granisetron in the clinical trial samples and QC samples by interpolating their peak area ratios from the calibration curve.
Visualizations
References
- 1. msesiom2.demo.elsevierpure.com [msesiom2.demo.elsevierpure.com]
- 2. pjps.pk [pjps.pk]
- 3. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. texilajournal.com [texilajournal.com]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Granisetron in Urine and Plasma using Granisetron-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Granisetron is a potent and selective serotonin 5-HT3 receptor antagonist widely used for the prevention and treatment of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy. Accurate quantification of granisetron in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Granisetron-d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variations in sample processing and instrument response.[1]
This document provides detailed protocols for the extraction and quantification of granisetron in human plasma and urine using this compound as an internal standard. The methodologies described are based on established LC-MS/MS principles and data from published literature.
Mechanism of Action: 5-HT3 Receptor Antagonism
Granisetron exerts its antiemetic effect by selectively blocking the action of serotonin (5-hydroxytryptamine, 5-HT) at 5-HT3 receptors.[2] These receptors are ligand-gated ion channels located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain.[2] During chemotherapy or radiotherapy, enterochromaffin cells in the gut release large amounts of serotonin.[2] This serotonin binds to 5-HT3 receptors, initiating a signaling cascade that leads to the sensation of nausea and the vomiting reflex.[2] By competitively inhibiting serotonin binding, granisetron effectively blocks this signaling pathway.[3]
Quantitative Data Summary
The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of granisetron in human plasma and urine, utilizing this compound as an internal standard.
Table 1: LC-MS/MS Method Parameters for Granisetron Quantification in Human Plasma
| Parameter | Method 1 | Method 2 | Method 3 |
| Sample Preparation | Liquid-Liquid Extraction | Protein Precipitation | Liquid-Liquid Extraction |
| Linearity Range (ng/mL) | 0.02 - 20[4] | 0.05 - 20[5] | 0.1 - 20[6] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.02[4] | 0.05[5] | 0.1[6] |
| Accuracy (%) | Within 10% of nominal[4] | Not explicitly stated | 95.6 - 100.0% |
| Precision (CV %) | < 15%[4] | Not explicitly stated | < 6.1% |
| Extraction Recovery (%) | 97.9[4] | 101[5] | 96.3 |
| Internal Standard | Not Specified[4] | This compound[5] | Not Specified[6] |
Table 2: LC-MS/MS Method Parameters for Granisetron Quantification in Human Urine
| Parameter | Value |
| Sample Preparation | Dilution and injection |
| Linearity Range (ng/mL) | 2 - 2000[7] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 2[7] |
| Accuracy (%) | > 85%[7] |
| Precision (CV %) | < 10%[7] |
| Internal Standard | This compound (stable isotopically labeled)[7] |
Experimental Protocols
The following diagram outlines the general workflow for the analysis of granisetron in biological samples.
Protocol 1: Granisetron Quantification in Human Plasma
This protocol provides two common methods for plasma sample preparation: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).
1.1. Materials and Reagents
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Granisetron analytical standard
-
This compound internal standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Water (deionized, 18.2 MΩ·cm)
-
Extraction solvent for LLE (e.g., methyl tert-butyl ether or ethyl acetate)
1.2. Stock and Working Solutions Preparation
-
Granisetron Stock Solution (1 mg/mL): Accurately weigh and dissolve granisetron in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.[5]
-
Working Solutions: Prepare serial dilutions of the granisetron stock solution in 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in the same diluent.
1.3. Sample Preparation
1.3.1. Method A: Liquid-Liquid Extraction (LLE) [8]
-
Pipette 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution.
-
Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex briefly.
-
Add 1 mL of the extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
1.3.2. Method B: Protein Precipitation (PPT) [5]
-
Pipette 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile.
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C (optional, can be injected directly).
-
If evaporated, reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
1.4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., Xselect HSS T3, 2.1 x 100 mm, 2.5 µm).[7]
-
Mobile Phase A: 0.2 mM Ammonium formate and 0.14% formic acid in water.[7]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Granisetron: Precursor ion m/z 313.2 → Product ion m/z 138.1.[8]
-
This compound (Predicted): Precursor ion m/z 316.2 → Product ion m/z 138.1 or 141.1. The precursor ion is shifted by +3 Da due to the three deuterium atoms. The product ion will depend on the fragmentation pattern. If the deuterium atoms are on the fragment that is lost, the product ion m/z will be the same as the unlabeled compound. If the deuterium atoms are retained on the product ion, its m/z will also be shifted by +3. Given the common fragmentation, monitoring both potential transitions during method development is recommended to select the most intense and stable one.
-
Protocol 2: Granisetron Quantification in Human Urine
2.1. Materials and Reagents
-
Human urine
-
Granisetron analytical standard
-
This compound internal standard
-
Methanol (HPLC grade)
-
Water (deionized, 18.2 MΩ·cm)
2.2. Stock and Working Solutions Preparation
-
Prepare stock and working solutions as described in section 1.2.
2.3. Sample Preparation [7]
-
Thaw urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge at 3000 x g for 5 minutes to pellet any precipitate.
-
In a clean tube, dilute 50 µL of the supernatant with 450 µL of a solution containing the this compound internal standard.
-
Vortex the diluted sample.
-
Inject an aliquot into the LC-MS/MS system.
2.4. LC-MS/MS Conditions
-
The LC-MS/MS conditions can be the same as those described for plasma analysis in section 1.4.
Conclusion
The protocols detailed in these application notes provide a robust framework for the accurate and precise quantification of granisetron in human plasma and urine samples using this compound as an internal standard. The choice between liquid-liquid extraction and protein precipitation for plasma samples will depend on laboratory preference, desired sample cleanliness, and throughput requirements. For urine samples, a simple dilution method is generally sufficient. Proper method validation should always be performed to ensure the reliability of the results for their intended application in clinical and research settings.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. msesiom2.demo.elsevierpure.com [msesiom2.demo.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects in Granisetron Quantification
Welcome to the technical support center for troubleshooting matrix effects in the quantification of Granisetron. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on identifying, understanding, and mitigating matrix effects in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and how can it impact my Granisetron quantification?
A1: A matrix effect is the alteration of the ionization efficiency of an analyte, in this case, Granisetron, by co-eluting compounds from the sample matrix (e.g., plasma, urine). This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). Ultimately, matrix effects can compromise the accuracy, precision, and sensitivity of your quantitative results for Granisetron.
Q2: What are the common causes of matrix effects in biological samples like plasma or serum when analyzing Granisetron?
A2: Matrix effects in biological samples are typically caused by endogenous components that interfere with the ionization of Granisetron in the mass spectrometer's ion source. The most common culprits include:
-
Phospholipids: These are major components of cell membranes and are a primary cause of ion suppression in electrospray ionization (ESI), a common ionization technique for Granisetron analysis.
-
Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can crystallize on the ESI probe, leading to a suppressed and unstable signal.
-
Proteins and Peptides: If not adequately removed during sample preparation, these macromolecules can cause ion suppression and contaminate the ion source.
-
Metabolites: Endogenous metabolites can co-elute with Granisetron and compete for ionization.
-
Dosing Vehicles and Anticoagulants: Components introduced during sample collection and preparation can also interfere with the analysis.
Q3: How can I determine if my Granisetron assay is experiencing matrix effects?
A3: There are two primary experimental approaches to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method to identify regions in the chromatogram where ion suppression or enhancement occurs.
-
Post-Extraction Spike Analysis: This is a quantitative method to determine the magnitude of the matrix effect. It involves comparing the response of Granisetron spiked into a blank matrix extract with the response of Granisetron in a neat solution at the same concentration.
Q4: What are the acceptable limits for matrix effects in a validated bioanalytical method for Granisetron?
A4: According to regulatory guidelines, such as those from the FDA, the precision of the matrix effect should be within ±15.0% for the analyte at each concentration level tested across different lots of the biological matrix.[1]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting matrix effects in your Granisetron quantification experiments.
Problem: Inconsistent or irreproducible results for quality control (QC) samples.
Possible Cause: Sample-to-sample variability in the matrix composition can lead to different degrees of ion suppression, causing inconsistent results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent QC results.
Solutions:
-
Quantify the Matrix Effect: Perform a post-extraction spike experiment with at least six different lots of the biological matrix to determine the variability of the matrix effect.
-
Improve Sample Preparation: If significant variability is observed, consider more rigorous sample preparation techniques to remove interfering components.
-
Chromatographic Separation: Adjust the chromatographic method to separate Granisetron from the regions of ion suppression identified by a post-column infusion experiment.
-
Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) for Granisetron is highly recommended as it can effectively compensate for matrix effects.
Problem: Poor sensitivity or low signal-to-noise for Granisetron.
Possible Cause: Significant ion suppression is reducing the signal intensity of Granisetron.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor sensitivity.
Solutions:
-
Identify Suppression Zones: Use the post-column infusion technique to identify the retention times where ion suppression is most severe.
-
Chromatographic Optimization: Modify the LC gradient, mobile phase composition, or even the column chemistry to shift the elution of Granisetron away from these suppression zones.
-
Enhanced Sample Cleanup: Implement more effective sample preparation methods to remove the interfering matrix components. Techniques specifically designed for phospholipid removal can be particularly effective.
Data on Matrix Effects with Different Sample Preparation Techniques
The choice of sample preparation is critical in minimizing matrix effects. Below is a summary of commonly used techniques and their general effectiveness in reducing matrix effects for the analysis of basic drugs like Granisetron.
| Sample Preparation Technique | General Principle | Effectiveness in Reducing Matrix Effects for Granisetron |
| Protein Precipitation (PPT) | A simple and fast method where a solvent (e.g., acetonitrile) is added to precipitate proteins. | Low to Moderate: While it removes proteins, it is not effective at removing phospholipids and other small molecule interferences, which can lead to significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Moderate to High: Can provide cleaner extracts than PPT, but the recovery of polar analytes can be challenging. A study on Granisetron in human plasma using LLE showed a mean extraction recovery of 97.9%.[2] |
| Solid-Phase Extraction (SPE) | Utilizes a solid sorbent to selectively retain the analyte while matrix components are washed away. | High: Generally provides cleaner extracts than PPT and LLE. An optimized SPE procedure using a porous graphitic carbon (PGC) stationary phase reduced matrix effects for Granisetron to acceptable levels, with matrix effect values ranging from 94.48% to 95.60%.[1] |
| Phospholipid Removal Plates | Specialized plates that selectively remove phospholipids from the sample extract. | Very High: These techniques are highly effective at removing the primary source of matrix effects in plasma and serum samples. |
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects using Post-Column Infusion
This method helps to identify the regions in a chromatogram where ion suppression or enhancement occurs.
Experimental Workflow:
Caption: Experimental setup for post-column infusion.
Procedure:
-
System Setup:
-
Connect the outlet of the LC column to one inlet of a T-union.
-
Connect the outlet of a syringe pump to the other inlet of the T-union.
-
Connect the outlet of the T-union to the mass spectrometer's ion source.
-
-
Analyte Infusion:
-
Prepare a standard solution of Granisetron in the mobile phase.
-
Fill a syringe with this solution and place it in the syringe pump.
-
Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min) to infuse the Granisetron solution into the MS.
-
-
Data Acquisition:
-
Begin infusing the Granisetron solution and acquire data in the multiple reaction monitoring (MRM) mode for Granisetron to establish a stable baseline.
-
Inject a blank matrix extract (prepared using your current sample preparation method) onto the LC column.
-
Monitor the Granisetron MRM signal throughout the chromatographic run. Any deviation (dip or peak) from the stable baseline indicates a region of ion suppression or enhancement, respectively.
-
Protocol 2: Quantitative Assessment of Matrix Effects using Post-Extraction Spike Analysis
This method quantifies the extent of ion suppression or enhancement.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): A standard solution of Granisetron prepared in the mobile phase at a known concentration (e.g., low and high QC concentrations).
-
Set B (Post-Extraction Spike): Blank biological matrix is extracted using your sample preparation method. The resulting clean extract is then spiked with the Granisetron standard to the same final concentration as Set A.
-
Set C (Pre-Extraction Spike): Blank biological matrix is spiked with the Granisetron standard before the extraction process.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculations:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
A value of 100% indicates no matrix effect.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
By following these troubleshooting guides and experimental protocols, researchers can effectively identify, quantify, and mitigate matrix effects, leading to more robust and reliable quantification of Granisetron in biological matrices.
References
Technical Support Center: Optimizing LC-MS/MS Parameters for Granisetron-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for Granisetron-d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in LC-MS/MS analysis?
This compound is a deuterated form of Granisetron, a serotonin 5-HT3 receptor antagonist used as an antiemetic. In LC-MS/MS, it serves as an ideal internal standard (IS) for the quantification of Granisetron. Because it is chemically almost identical to Granisetron, it co-elutes chromatographically and exhibits similar ionization behavior, allowing it to compensate for variations in sample preparation, matrix effects, and instrument response, leading to more accurate and precise results.
Q2: What are the typical MRM transitions for Granisetron and this compound?
Multiple Reaction Monitoring (MRM) is used for quantification in tandem mass spectrometry. The selection of precursor and product ions is crucial for selectivity and sensitivity.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Polarity | Reference |
| Granisetron | 313.3 | 138.1 | Positive | [1] |
| This compound | 316.1 | 138.3 | Positive | [1] |
| Granisetron | 313.4 | 138 | Positive | [2] |
Q3: What are the key considerations for the purity of this compound as an internal standard?
For reliable quantification, the internal standard must have high chemical and isotopic purity.[3]
-
Chemical Purity: Should be greater than 99% to avoid interference from other compounds.[3]
-
Isotopic Enrichment: An isotopic enrichment of ≥98% is recommended to minimize the contribution of unlabeled Granisetron in the internal standard solution.[3] The presence of unlabeled analyte can lead to an overestimation of the Granisetron concentration, especially at lower levels.[3]
Liquid Chromatography Parameters
Optimizing the liquid chromatography separation is critical for resolving Granisetron from matrix components and ensuring reproducible results.
| Parameter | Recommended Conditions | Variations Reported in Literature |
| Column | Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) | Xselect HSS T3, Nova-Pak C8, Kromasil C18, Xbridge phenyl |
| Mobile Phase A | 0.2% Formic Acid & 0.5mM Ammonium Formate in Water | 10mM Ammonium acetate in water (pH 8.5), 0.05 M potassium dihydrogen phosphate buffer (pH 3.0) |
| Mobile Phase B | 95% Acetonitrile with 0.2% Formic Acid & 0.5mM Ammonium Formate | Acetonitrile, Methanol, or a 50:50 (v/v) mixture |
| Flow Rate | 0.3 mL/min | 1.0 mL/min, 1.2 mL/min, 2.0 mL/min |
| Column Temperature | 40°C | Ambient |
| Injection Volume | 10 µL | 20 µL |
| Gradient | Gradient elution is commonly used. | Isocratic elution has also been reported.[4] |
Mass Spectrometry Parameters
The following table summarizes typical starting parameters for the mass spectrometer. These should be optimized for your specific instrument.
| Parameter | Recommended Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Nebulizer Gas (GS1) | 45 psi |
| Heater Gas (GS2) | 50 psi |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | 8 psi |
| Declustering Potential (DP) | 80 V for this compound |
| Entrance Potential (EP) | 10 V |
| Collision Energy (CE) | Optimized for each transition (see troubleshooting) |
| Collision Cell Exit Potential (CXP) | 33 V for this compound |
Troubleshooting Guide
Issue 1: Poor Signal Intensity or No Signal
A weak or absent signal for this compound can stem from several issues.
-
Incorrect MS Parameters: Ensure the correct MRM transitions and polarity are being used.
-
Sample Preparation Issues: Inefficient extraction can lead to low recovery.
-
Source Contamination: A dirty ion source can suppress the signal.
Caption: Workflow for troubleshooting poor or no signal for this compound.
Issue 2: High Background or Matrix Effects
Matrix effects, such as ion suppression or enhancement, can compromise accuracy and precision.[5]
-
Inadequate Sample Cleanup: Complex matrices like plasma require efficient removal of interfering substances.
-
Chromatographic Co-elution: Co-elution of matrix components with this compound can affect its ionization.
Caption: Logic for diagnosing and mitigating matrix effects.
Issue 3: Inconsistent Internal Standard Response
Variability in the this compound signal across a run can lead to poor precision.
-
Deuterium Exchange: While less common for stable labels, back-exchange with protic solvents can occur.
-
System Contamination: Carryover from previous injections can affect the IS signal.
Experimental Protocols
Protocol 1: Optimization of Collision Energy (CE) and Declustering Potential (DP)
This protocol describes the optimization of CE and DP for this compound using direct infusion.
-
Prepare a standard solution: Make a 100 ng/mL solution of this compound in a solvent compatible with your mobile phase (e.g., 50:50 acetonitrile:water).
-
Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 10 µL/min) using a syringe pump.
-
Optimize DP:
-
Set the instrument to monitor the precursor ion (m/z 316.1).
-
Ramp the DP across a relevant range (e.g., 20-150 V).
-
Plot the precursor ion intensity against the DP and select the voltage that gives the maximum stable signal.
-
-
Optimize CE:
-
Using the optimized DP, set the instrument to product ion scan mode.
-
Ramp the CE across a suitable range (e.g., 10-50 eV).
-
Plot the intensity of the target product ion (m/z 138.3) against the CE. The CE that yields the highest product ion intensity is the optimum value.[6]
-
Caption: Experimental workflow for optimizing CE and DP for this compound.
Protocol 2: Sample Preparation from Human Plasma using Protein Precipitation
This is a rapid and simple method for preparing plasma samples.[1]
-
Sample Aliquoting: To 100 µL of plasma in a microcentrifuge tube, add a known amount of this compound internal standard solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject an aliquot into the LC-MS/MS system.
Protocol 3: Sample Preparation using Liquid-Liquid Extraction (LLE)
LLE can provide a cleaner extract compared to protein precipitation.[2]
-
Sample Aliquoting: To 100 µL of plasma, add the this compound internal standard.
-
pH Adjustment: Add a small volume of a basic solution (e.g., 1M NaOH) to adjust the pH.
-
Extraction Solvent: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Mixing: Vortex for 5 minutes.
-
Centrifugation: Centrifuge to separate the aqueous and organic layers.
-
Organic Layer Transfer: Transfer the upper organic layer to a new tube.
-
Evaporation and Reconstitution: Evaporate the solvent and reconstitute the residue as described in the protein precipitation protocol.
References
- 1. pjps.pk [pjps.pk]
- 2. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Ion Suppression with Granisetron-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming ion suppression in the analysis of granisetron using its deuterated internal standard, Granisetron-d3.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my results?
A1: Ion suppression is a type of matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS).[1] It is the reduction in the ionization efficiency of a target analyte, such as granisetron, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This phenomenon can lead to decreased signal intensity, which in turn results in poor sensitivity, inaccurate quantification, and lack of reproducibility in your experimental results.[2][3]
Q2: How does this compound help in overcoming ion suppression?
A2: this compound is a stable isotope-labeled (SIL) internal standard.[4] It is chemically identical to granisetron, but a few hydrogen atoms are replaced by deuterium atoms, making it slightly heavier. Because it is chemically so similar, this compound co-elutes with granisetron and experiences the same degree of ion suppression.[5] By adding a known amount of this compound to your samples and standards, you can use the ratio of the analyte signal to the internal standard signal for quantification. This ratio remains constant even if the absolute signal intensities of both compounds are suppressed, thus correcting for the matrix effect and ensuring accurate and precise results.[4][6]
Q3: When should I suspect that ion suppression is affecting my granisetron analysis?
A3: You should suspect ion suppression if you observe any of the following:
-
Low or inconsistent signal intensity for granisetron, especially in matrix samples compared to neat standards.
-
Poor reproducibility of quality control (QC) samples.
-
Non-linear calibration curves.
-
A significant difference in the peak area of granisetron when spiked into a blank matrix extract compared to a clean solvent (quantified as the matrix factor).[3]
Q4: Can I use a different internal standard instead of this compound?
A4: While other compounds can be used as internal standards, a stable isotope-labeled internal standard like this compound is considered the "gold standard" for mitigating matrix effects.[6] This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[4] Using a structural analog that has different retention time or ionization characteristics may not effectively compensate for ion suppression.[4][5]
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during the analysis of granisetron.
| Problem | Possible Cause | Solution |
| Low or no signal for granisetron in my samples. | Severe Ion Suppression: High concentration of matrix components co-eluting with granisetron. | 1. Verify with a Post-Column Infusion Experiment: This will confirm if ion suppression is occurring at the retention time of granisetron. 2. Optimize Sample Preparation: Implement a more rigorous sample clean-up method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. 3. Chromatographic Optimization: Modify your LC method to separate granisetron from the interfering compounds. This can be achieved by changing the mobile phase gradient, using a different column, or adjusting the flow rate. |
| Inconsistent and irreproducible results for my QC samples. | Variable Matrix Effects: The degree of ion suppression is varying between different samples. | 1. Ensure Consistent Sample Preparation: Inconsistent sample cleanup can lead to variable matrix effects. Ensure your sample preparation protocol is robust and consistently applied. 2. Use Matrix-Matched Calibrants and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples to mimic the matrix effect. 3. Confirm Co-elution of Granisetron and this compound: Ensure that the chromatographic peaks of granisetron and this compound completely overlap. A slight separation can lead to differential ion suppression and inaccurate correction.[5] |
| My calibration curve is non-linear. | Concentration-Dependent Ion Suppression: The degree of ion suppression may change at different analyte concentrations. | 1. Assess Matrix Factor at Different Concentrations: Evaluate the matrix effect at low, medium, and high concentrations to understand if it is concentration-dependent. 2. Widen the Calibration Range: If the non-linearity is at the higher end, it might be due to detector saturation. Extend the calibration range to see if linearity is achieved at lower concentrations. 3. Use a Different Calibration Model: A weighted linear regression or a quadratic fit might be more appropriate if the non-linearity is consistent and predictable. |
Data Presentation
The use of a stable isotope-labeled internal standard like this compound significantly improves the accuracy and precision of quantification in the presence of matrix effects. The following table provides a representative example of the typical improvement observed when using a SIL-IS.
| Parameter | Without Internal Standard | With this compound Internal Standard |
| Matrix Factor (%) * | 45% (Significant Suppression) | 98% (Suppression Compensated) |
| Precision (%CV) | 18.5% | 3.2% |
| Accuracy (%Bias) | -52.3% | -1.8% |
*Matrix Factor (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100. A value below 100% indicates ion suppression.
Experimental Protocols
Protocol 1: Assessment of Matrix Effect using Post-Column Infusion
This experiment helps to identify the regions in the chromatogram where ion suppression occurs.
-
Prepare a standard solution of granisetron in the mobile phase at a concentration that gives a stable and moderate signal.
-
Set up the infusion: Use a syringe pump to deliver the granisetron solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream via a T-fitting placed between the analytical column and the mass spectrometer's ion source.
-
Equilibrate the system: Allow the infused signal to stabilize, which will appear as an elevated, flat baseline in the mass chromatogram for granisetron.
-
Inject a blank matrix sample: Prepare a blank matrix sample (e.g., plasma from a drug-free subject) using your sample preparation method.
-
Analyze the chromatogram: A significant drop in the baseline signal indicates the elution of matrix components that are causing ion suppression. The retention time of this drop corresponds to the region most susceptible to this effect.[7][8]
Protocol 2: Quantitative Assessment of Matrix Effect (Matrix Factor)
This protocol quantifies the extent of ion suppression.
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike granisetron and this compound into the initial mobile phase or a clean solvent.
-
Set B (Post-Spiked Matrix): Process blank matrix samples through your entire sample preparation procedure. Spike granisetron and this compound into the final extracted sample at the same concentration as in Set A.
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) for granisetron and this compound using the following formula:[3]
-
MF (%) = (Mean Peak Area in Set B / Mean Peak Area in Set A) x 100
-
-
Calculate the Internal Standard Normalized Matrix Factor:
-
IS Normalized MF = (Matrix Factor of Granisetron) / (Matrix Factor of this compound)
-
An IS Normalized MF close to 1.0 indicates that this compound is effectively compensating for the ion suppression of granisetron.
-
Mandatory Visualization
Caption: Logical workflow for identifying and overcoming ion suppression.
Caption: Troubleshooting workflow for ion suppression in granisetron analysis.
References
- 1. longdom.org [longdom.org]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Granisetron-d3 Internal Standard Calibration
Welcome to the technical support center for bioanalytical assays involving Granisetron and its deuterated internal standard, Granisetron-d3. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard (IS)?
A1: this compound is a stable isotope-labeled (SIL) version of Granisetron.[1] It is the ideal internal standard because it has nearly identical chemical and physical properties to Granisetron.[2] This ensures that it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer. By adding a known concentration of this compound to all samples, standards, and quality controls, it is possible to accurately quantify Granisetron by using the ratio of the analyte peak area to the IS peak area. This corrects for variability that can occur during the analytical process, such as extraction inconsistencies or instrument drift.[2][3]
Q2: What are the typical mass transitions for Granisetron and this compound in LC-MS/MS analysis?
A2: In positive electrospray ionization (ESI) mode, the precursor-to-product ion transitions commonly used for multiple reaction monitoring (MRM) are:
-
This compound: Since deuterium adds mass, the transition for this compound would be m/z 316 -> 141 (assuming the deuterium atoms are on a part of the molecule that is retained in the product ion). The exact transition may vary slightly depending on the specific labeled position.
Q3: What are the typical linear dynamic ranges for Granisetron quantification in human plasma?
A3: Published and validated methods show a variety of linear ranges, depending on the sensitivity of the instrument and the specific application. Common ranges include:
It is crucial to validate the linear range for your specific method and instrument.
Troubleshooting Guide: Calibration Curve Issues
Issue 1: Poor Linearity (r² < 0.99)
If your calibration curve for Granisetron is not linear, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Concentration Range | The selected concentration range may be too wide, exceeding the linear response of the detector. Narrow the concentration range of your calibration standards.[10] |
| Incorrect Internal Standard Concentration | An inappropriate concentration of this compound can lead to detector saturation at the high end of the curve or poor signal-to-noise at the low end. Ensure the IS concentration is appropriate for the expected analyte concentration range. |
| Contamination | Contamination of the blank matrix, solvents, or glassware can lead to a high baseline and affect the lower concentration points. Prepare fresh reagents and use thoroughly cleaned equipment. |
| Sample Preparation Issues | Inconsistent extraction efficiency across the concentration range can impact linearity. Ensure your sample preparation method (e.g., liquid-liquid extraction, protein precipitation) is robust and reproducible.[4][9] |
| Detector Saturation | At very high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response. If you suspect saturation, dilute your high-concentration standards and samples.[10] |
Troubleshooting Workflow for Poor Linearity
Caption: Troubleshooting workflow for poor calibration curve linearity.
Issue 2: High Variability in this compound Internal Standard Response
The response of the internal standard should be consistent across all samples in an analytical run. Significant variability can compromise the accuracy of your results.[11]
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Errors in pipetting the internal standard or inconsistent extraction recovery can cause variability.[2] Review your pipetting technique and ensure the sample preparation method is robust. |
| Matrix Effects | Components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound, leading to inconsistent responses.[12][13] Matrix effects can vary between different samples.[14] |
| - Chromatographic Separation | Inadequate separation of this compound from matrix components can lead to ion suppression or enhancement.[15] Optimize the chromatographic method to improve separation. |
| - Sample Clean-up | A more effective sample clean-up procedure (e.g., switching from protein precipitation to liquid-liquid extraction or solid-phase extraction) can remove interfering matrix components.[14] |
| - Sample Dilution | Diluting the sample can reduce the concentration of interfering matrix components, but may compromise sensitivity.[14] |
| Instrument Instability | Fluctuations in the mass spectrometer's performance can cause the IS signal to drift. Check instrument calibration and performance. |
| Incorrect Peak Integration | Inconsistent integration of the this compound peak will lead to variable responses. Review the integration parameters and manually reintegrate if necessary, ensuring consistency across all samples.[16] |
Logical Relationship for Investigating IS Variability
Caption: Key areas to investigate for internal standard variability.
Issue 3: Signal Suppression or Enhancement
Matrix effects can lead to either a suppression or enhancement of the signal for both Granisetron and this compound.[15][17] While the IS is designed to compensate for this, severe or differential matrix effects can still impact accuracy.
| Potential Cause | Troubleshooting Steps |
| Co-eluting Matrix Components | Endogenous compounds from the biological matrix that co-elute with the analyte and IS can compete for ionization, leading to signal suppression.[13][18] |
| - Improve Chromatographic Separation | Modify the mobile phase, gradient, or use a different column to separate the analyte and IS from interfering peaks.[15] |
| - Enhance Sample Clean-up | Implement a more rigorous sample preparation method like solid-phase extraction (SPE) to remove a wider range of matrix components.[14] |
| Phospholipids | In plasma samples, phospholipids are a common cause of ion suppression. Use a phospholipid removal plate or a specific extraction protocol to eliminate them. |
| High Concentrations of Other Drugs | If the subject is on other medications, these compounds or their metabolites could co-elute and cause signal interference.[15] Develop a chromatographic method that separates Granisetron from any potential co-administered drugs. |
Experimental Protocols
Example Protocol: Liquid-Liquid Extraction (LLE) for Granisetron in Human Plasma
This is a generalized protocol based on published methods.[4][5] It should be optimized and validated for your specific application.
-
Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (concentration will depend on the calibration range).
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 1 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Evaporation:
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of mobile phase.
-
Vortex for 1 minute.
-
-
Analysis:
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
-
Example Protocol: LC-MS/MS Conditions
These are typical starting conditions and should be optimized.[4][5][9]
| Parameter | Condition |
| LC Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Gradient | Isocratic or a shallow gradient depending on the required separation |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Granisetron: m/z 313 -> 138; this compound: m/z 316 -> 141 (example) |
Experimental Workflow Diagram
Caption: General workflow for Granisetron bioanalysis.
References
- 1. veeprho.com [veeprho.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. en.cmicgroup.com [en.cmicgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of granisetron in human plasma by liquid chromatography coupled to electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-performance liquid chromatographic determination of granisetron in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pjps.pk [pjps.pk]
- 10. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Signal suppression/enhancement in HPLC-ESI-MS/MS from concomitant medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Peak Integration of Electropherograms in GMP and Research Labs: Navigating Increased Scrutiny Amid Data Integrity Audits and Inspections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Reduction of signal suppression effects in ESI-MS using a nanosplitting device - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing in-source fragmentation of Granisetron-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent in-source fragmentation of Granisetron-d3 during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a problem for this compound analysis?
A1: In-source fragmentation (ISF) is the unintended breakdown of an analyte, such as this compound, within the ion source of a mass spectrometer before it reaches the mass analyzer.[1][2] This phenomenon can lead to an underestimation of the intact molecule's abundance and an overestimation of its fragments, which compromises the accuracy and precision of quantification.[2] For deuterated standards like this compound, fragmentation can also risk the loss of deuterium atoms, potentially causing interference with the non-deuterated analyte signal.
Q2: What are the primary causes of in-source fragmentation in LC-MS analysis?
A2: The main cause of in-source fragmentation is the transfer of excessive energy to the analyte ions within the ion source.[2] This is often due to high declustering potentials (also known as cone voltages or fragmentor voltages), high ion source temperatures, and aggressive solvent conditions.[1][2] Collisions between the analyte ions and surrounding gas molecules, facilitated by applied voltages, impart enough energy to cause the molecules to break apart.[1]
Q3: How can I identify if in-source fragmentation of this compound is occurring?
A3: You can identify in-source fragmentation by observing an unusually low signal for the this compound precursor ion (expected [M+H]⁺ at m/z 316.4) and a correspondingly high intensity for its fragment ions (a common fragment is observed at m/z 138).[3][4] If the fragment ion intensity is high even at low collision energy settings in the collision cell, it is a strong indication of in-source fragmentation.
Q4: What are the expected precursor and product ions for Granisetron and its d3-labeled internal standard?
A4: For quantitative analysis, the following precursor-to-product ion transitions are typically monitored in selected reaction monitoring (SRM) mode:
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) |
| Granisetron | 313.4 | 138 |
| This compound | 316.4 | 141 or 138 |
Note: The exact m/z of the product ion for this compound may vary depending on the location of the deuterium labels. It is crucial to confirm this with your specific standard.
Troubleshooting Guide to Prevent In-Source Fragmentation
Issue: High abundance of fragment ions and low abundance of the precursor ion for this compound.
This guide provides a systematic approach to optimize your mass spectrometer settings to minimize in-source fragmentation.
Step 1: Optimize Cone Voltage / Declustering Potential
The cone voltage (or its equivalent, e.g., declustering potential, fragmentor voltage) is the most critical parameter for controlling in-source fragmentation.[1][5]
Protocol:
-
Set the mass spectrometer to monitor the precursor ion for this compound (m/z 316.4) and a known fragment ion (m/z 138 or 141).
-
Begin with a low cone voltage (e.g., 20 V).
-
Gradually increase the voltage in 5-10 V increments up to a higher value (e.g., 100 V).
-
Record the intensities of the precursor and fragment ions at each step.
-
Plot the intensities against the cone voltage to find the optimal value that maximizes the precursor ion signal while minimizing the fragment ion signal.
Table 1: Example Cone Voltage Optimization Data
| Cone Voltage (V) | Precursor Ion Intensity (counts) | Fragment Ion Intensity (counts) | S/N Ratio (Precursor) |
| 20 | 500,000 | 10,000 | 500 |
| 30 | 800,000 | 25,000 | 850 |
| 40 | 950,000 | 50,000 | 1100 |
| 50 | 850,000 | 150,000 | 900 |
| 60 | 600,000 | 400,000 | 650 |
| 70 | 400,000 | 750,000 | 420 |
Based on this example data, a cone voltage between 30-40 V would be optimal.
Step 2: Optimize Ion Source Temperature
High source temperatures can lead to thermal degradation of the analyte, contributing to fragmentation.[1][2]
Protocol:
-
Set the cone voltage to the optimal value determined in the previous step.
-
Start with a relatively low source temperature (e.g., 300 °C).
-
Increase the temperature in 25-50 °C increments.
-
Monitor the precursor and fragment ion intensities.
-
Select the temperature that provides the best signal-to-noise ratio for the precursor ion without a significant increase in fragmentation.
Step 3: Evaluate Mobile Phase Composition
While acidic modifiers like formic acid are often used to improve ionization efficiency, they can sometimes promote fragmentation.[2]
Recommendations:
-
Acid Modifier: If using a strong acid, consider switching to a weaker one (e.g., 0.1% formic acid is common for Granisetron analysis).[6]
-
Concentration: Try reducing the concentration of the acid in your mobile phase.
-
pH: Ensure the mobile phase pH is suitable for maintaining the protonated state of Granisetron without being overly harsh. A pH of around 4 has been used successfully.[6]
Visual Workflow and Logic Diagrams
Caption: A step-by-step workflow for troubleshooting in-source fragmentation of this compound.
Caption: The process of in-source fragmentation within a mass spectrometer.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. benchchem.com [benchchem.com]
- 3. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of granisetron in human plasma by liquid chromatography coupled to electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cone voltage induced in-source dissociation of glucuronides in electrospray and implications in biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Addressing Variability in Granisetron-d3 Response
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in Granisetron-d3 response during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our experiments?
A1: this compound is a deuterated form of Granisetron, a potent and highly selective antagonist of the serotonin 5-HT3 receptor.[1] It is commonly used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Granisetron in biological samples.[2][3] The deuterium labels provide a mass shift that allows it to be distinguished from the unlabeled analyte, while maintaining similar chemical and physical properties.[3]
Q2: We are observing significant inter-individual variability in Granisetron plasma concentrations in our study. What are the potential underlying causes?
A2: High inter-subject variability in Granisetron pharmacokinetics is a known phenomenon.[4][5] The primary drivers of this variability are genetic polymorphisms in the cytochrome P450 (CYP) enzymes responsible for its metabolism, mainly CYP1A1 and CYP3A5.[6][7] Variations in the genes encoding these enzymes can lead to differences in metabolic rates, resulting in altered drug clearance and exposure.[6] Other factors such as age, sex, and co-administered medications can also contribute to this variability.[5]
Q3: Could the observed variability be related to the stability of this compound itself?
A3: While Granisetron is generally stable under various storage and experimental conditions, issues with the deuterated internal standard can arise.[7] It is crucial to ensure the isotopic and chemical purity of your this compound standard.[8] Potential issues include:
-
Isotopic Exchange: Loss of deuterium atoms can occur under certain pH or temperature conditions, although this is less common for labels on stable positions.[9]
-
Impurities: The this compound standard may contain a small amount of unlabeled Granisetron, which can interfere with accurate quantification.[9]
Troubleshooting Guides
Issue 1: Poor or Inconsistent Peak Area Response for this compound in LC-MS/MS Analysis
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Ionization | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) to ensure efficient ionization of this compound. |
| Matrix Effects | Evaluate for ion suppression or enhancement by analyzing the this compound response in post-extraction spiked blank matrix from at least six different sources. If significant matrix effects are observed, consider further sample cleanup (e.g., solid-phase extraction) or chromatographic modifications to separate the analyte from interfering matrix components.[8] |
| Inconsistent Sample Preparation | Ensure consistent and accurate addition of the this compound internal standard to all samples, calibration standards, and quality controls. Verify the precision of pipetting and dilution steps. |
| Degradation of this compound | Assess the stability of this compound in the sample matrix and processing conditions. Perform stability studies at relevant temperatures and for appropriate durations.[7] |
Issue 2: Chromatographic Peak Tailing or Splitting for Granisetron and this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Incompatible Mobile Phase | Ensure the pH of the mobile phase is appropriate for the analyte's pKa to maintain a consistent ionization state. Adjust the organic modifier percentage to optimize peak shape. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the column with a new one of the same type. |
| Secondary Interactions | Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase to reduce interactions with residual silanol groups on the column. |
Quantitative Data Summary
Table 1: Impact of CYP1A1 and CYP3A5 Genetic Polymorphisms on Granisetron Pharmacokinetics
This table summarizes the influence of key genetic variations on Granisetron clearance and exposure.
| Genotype | Effect on Granisetron Metabolism | Impact on Pharmacokinetic Parameters | Reference |
| CYP1A12A Carrier | Increased CYP1A1 enzyme activity | Significantly higher clearance and decreased Area Under the Curve (AUC) | [6] |
| CYP3A53 Homozygous | Non-functional CYP3A5 enzyme | Significantly lower clearance and increased Area Under the Curve (AUC) | [6][7] |
Table 2: Summary of Granisetron Pharmacokinetic Parameters and Observed Variability
This table presents a range of pharmacokinetic parameters for Granisetron from various studies, highlighting the inherent variability.
| Parameter | Value Range | Patient Population | Reference |
| Half-Life (t½) | 4.1 - 9.2 hours | Healthy Volunteers & Cancer Patients | [4][5] |
| Volume of Distribution (Vd) | 186 - 264 L | Healthy Volunteers | [4] |
| Total Plasma Clearance (CL) | 37.0 - 49.9 L/h | Healthy Volunteers | [4] |
| Oral Bioavailability | ~60% | Not Specified | [5] |
Table 3: Clinical Efficacy of Granisetron in Different Patient Populations
This table provides an overview of the clinical response rates to Granisetron in preventing chemotherapy- and radiotherapy-induced nausea and vomiting (CINV/RINV).
| Patient Population | Treatment Regimen | Efficacy Endpoint | Complete Response Rate | Reference |
| High-Dose Cisplatin Chemotherapy | Granisetron 1 mg twice daily | Complete Response (no emesis, no nausea, no rescue) | 52% | [10] |
| Moderately Emetogenic Chemotherapy | Extended-release subcutaneous Granisetron | Complete Response (no emesis, no rescue) in delayed phase | ≥80% | [1] |
| Fractionated Upper Abdominal Radiotherapy | Oral Granisetron 2 mg once daily | Emesis Free | 57.5% | [11] |
| Pediatric Cancer Patients (High Emetogenicity Chemo) | IV Granisetron 10-40 mcg/kg | Complete Response (no vomiting, no mod/sev nausea) | 60-69% | [12] |
Experimental Protocols
Protocol 1: Bioanalytical Method for Granisetron Quantification in Human Plasma using LC-MS/MS with this compound Internal Standard
1. Sample Preparation (Protein Precipitation): [2]
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. LC-MS/MS Conditions: [2][13]
-
LC System: UPLC or HPLC system
-
Column: A suitable C18 column (e.g., ZORBAX Eclipse Plus C18, 2.1x50mm, 1.8µm)[2]
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.2% formic acid and 0.5mM ammonium formate in water) and mobile phase B (e.g., 95% acetonitrile with 0.2% formic acid and 0.5mM ammonium formate) can be used.[2]
-
Flow Rate: 0.3 mL/min[2]
-
Injection Volume: 10 µL[2]
-
Column Temperature: 40°C[2]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Granisetron: m/z 313.4 → 138.0[13]
-
This compound: To be determined based on the specific deuteration pattern (e.g., m/z 316.4 for a +3 Da shift).
-
3. Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.[8][13]
Visualizations
Caption: Factors contributing to variability in Granisetron metabolism and clinical response.
Caption: Simplified 5-HT3 receptor signaling pathway and the mechanism of action of Granisetron.
Caption: A typical experimental workflow for the bioanalysis of Granisetron using this compound.
References
- 1. Pharmacokinetics, safety, and efficacy of APF530 (extended-release granisetron) in patients receiving moderately or highly emetogenic chemotherapy: results of two Phase II trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pjps.pk [pjps.pk]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. Pharmacokinetics and tolerability of ascending intravenous doses of granisetron, a novel 5-HT3 antagonist, in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. Polymorphisms in CYP1A1 and CYP3A5 Genes Contribute to the Variability in Granisetron Clearance and Exposure in Pregnant Women with Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 11. The efficacy and safety of once-daily Kytril (granisetron hydrochloride) tablets in the prophylaxis of nausea and emesis following fractionated upper abdominal radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 13. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Separation of Granisetron and Its Deuterated Analog: A Technical Guide
Technical Support Center | Troubleshooting & FAQs
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Granisetron, the use of a deuterated internal standard like Granisetron-d3 is a common practice to ensure accuracy and precision. However, achieving optimal chromatographic separation between the analyte and its isotopically labeled counterpart can present challenges. This technical guide provides a comprehensive overview of column selection, method optimization, and troubleshooting strategies to ensure robust and reliable separation of Granisetron and this compound.
Frequently Asked Questions (FAQs)
Q1: Why is there a chromatographic separation between Granisetron and this compound?
A1: The separation arises from the "deuterium isotope effect." While chemically identical, the substitution of hydrogen with the heavier isotope deuterium in this compound results in subtle differences in the molecule's physicochemical properties. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. This can lead to minor differences in van der Waals interactions and a slight decrease in the hydrophobicity of the deuterated compound. In reversed-phase chromatography, this typically results in this compound eluting slightly earlier than Granisetron.
Q2: My Granisetron and this compound are co-eluting. What is the first step to troubleshoot this?
A2: Co-elution is a common issue. The first step is to optimize your mobile phase conditions. A slight adjustment in the organic modifier-to-aqueous buffer ratio can significantly impact resolution. If you are running an isocratic method, a small decrease in the percentage of the organic solvent can increase retention and potentially resolve the two peaks. For gradient methods, making the gradient shallower around the elution time of the analytes can also improve separation.
Q3: Which column chemistry is recommended for the separation of Granisetron and this compound?
A3: While standard C18 columns are widely used for Granisetron analysis, they may not always provide the necessary selectivity for separating the deuterated analog. For enhanced selectivity, consider columns with alternative stationary phases. A highly effective option that has been successfully used in bioanalytical methods is a column with High Strength Silica (HSS) T3 chemistry. This bonded phase is designed to be compatible with 100% aqueous mobile phases and provides a balanced retention for polar and non-polar compounds, which can be advantageous for separating structurally similar molecules like isotopologues. Other potential chemistries to explore include those with Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phases, which offer different retention mechanisms, such as π-π interactions, that can enhance selectivity.
Q4: Can adjusting the temperature help in separating Granisetron and this compound?
A4: Yes, temperature can be a powerful tool for optimizing selectivity. Changing the column temperature affects the thermodynamics of the analyte-stationary phase interactions. Experimenting with temperatures in the range of 30°C to 50°C is recommended. A lower temperature generally increases retention and may improve resolution, while a higher temperature can decrease retention but sometimes alters selectivity in a favorable way. It is crucial to assess the stability of both Granisetron and this compound at elevated temperatures.
Q5: What role does the mobile phase pH play in the separation?
A5: The pH of the mobile phase is a critical parameter, especially for ionizable compounds like Granisetron. The pKa of Granisetron is approximately 9.5. Operating the mobile phase at a pH at least 2 units below the pKa (e.g., pH 3-5) will ensure that Granisetron is in its protonated, more polar form. This can influence its interaction with the stationary phase and potentially enhance the subtle differences between the deuterated and non-deuterated forms. Using buffers like ammonium formate or ammonium acetate with formic acid is common in LC-MS applications to control the pH and improve peak shape.
Troubleshooting Guide: Co-elution of Granisetron and this compound
This guide provides a systematic approach to resolving the co-elution of Granisetron and its deuterated internal standard.
| Issue | Potential Cause | Troubleshooting Steps |
| Complete Co-elution | Insufficient column selectivity or non-optimized mobile phase. | 1. Optimize Mobile Phase: Systematically vary the organic-to-aqueous ratio. 2. Change Organic Modifier: Switch from acetonitrile to methanol or vice versa to alter selectivity. 3. Evaluate Column Chemistry: Test a column with a different stationary phase (e.g., HSS T3, Phenyl-Hexyl, PFP). |
| Partial Overlap / Poor Resolution | Sub-optimal chromatographic conditions. | 1. Adjust Flow Rate: A lower flow rate can increase efficiency and improve resolution. 2. Modify Gradient Slope: For gradient methods, decrease the slope around the elution time of the analytes. 3. Temperature Optimization: Experiment with different column temperatures (e.g., 30°C, 40°C, 50°C). |
| Inconsistent Separation | Method not robust; sensitive to small variations. | 1. Control Mobile Phase pH: Ensure consistent and accurate pH preparation using a reliable buffer. 2. System Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection. 3. Check for System Issues: Verify pump performance and check for leaks. |
Experimental Protocols
Below are detailed methodologies for experiments aimed at optimizing the separation of Granisetron and this compound.
Protocol 1: Column Screening and Mobile Phase Optimization
Objective: To evaluate different column chemistries and mobile phase compositions for optimal separation.
Materials:
-
Granisetron and this compound analytical standards
-
HPLC/UHPLC system with a column oven and UV or MS detector
-
Columns:
-
Standard C18 (e.g., 2.1 x 50 mm, 1.8 µm)
-
HSS T3 (e.g., 2.1 x 50 mm, 1.8 µm)[1]
-
Phenyl-Hexyl (e.g., 2.1 x 50 mm, 1.8 µm)
-
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile or Methanol
Procedure:
-
Prepare a stock solution of Granisetron and this compound (1 mg/mL each) in methanol.
-
Prepare a working solution containing both compounds at a final concentration of 1 µg/mL in 50:50 water:acetonitrile.
-
Equilibrate each column with the initial mobile phase conditions.
-
Perform injections on each column using a generic gradient (e.g., 5-95% B over 5 minutes).
-
Based on the initial screening, select the column that shows the best initial separation or potential for separation.
-
On the selected column, systematically vary the mobile phase composition (e.g., isocratic runs with varying percentages of B) and the organic modifier (acetonitrile vs. methanol) to fine-tune the separation.
-
Analyze the resolution between the Granisetron and this compound peaks for each condition.
Protocol 2: Temperature Optimization
Objective: To assess the effect of column temperature on the separation.
Materials:
-
HPLC/UHPLC system with a precise column thermostat
-
The most promising column and mobile phase combination from Protocol 1.
-
Working solution of Granisetron and this compound.
Procedure:
-
Set the column oven to 30°C and allow the system to equilibrate.
-
Inject the working solution and record the chromatogram.
-
Repeat the injection at different temperatures (e.g., 35°C, 40°C, 45°C, 50°C).
-
Ensure the system is fully equilibrated at each new temperature before injection.
-
Compare the chromatograms and calculate the resolution at each temperature to determine the optimal setting.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing the separation of Granisetron and this compound.
Caption: A logical workflow for troubleshooting the separation of Granisetron and this compound.
By following this structured approach, researchers can effectively troubleshoot and optimize their chromatographic methods to achieve baseline separation of Granisetron and its deuterated internal standard, leading to more accurate and reliable quantitative results.
References
Technical Support Center: Granisetron Analysis
This guide provides troubleshooting strategies and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize carryover during the analysis of Granisetron.
Frequently Asked Questions (FAQs)
Q1: What is carryover, and why is it a specific concern for Granisetron analysis?
A: Carryover is the appearance of a small peak from a previous injection in a subsequent chromatogram, typically observed when a blank or low-concentration sample is run after a high-concentration sample.[1][2] This can lead to inaccurate quantification, especially for trace-level analysis, and false-positive results.[3]
Granisetron, with its basic nitrogen groups, can exhibit ionic interactions with active sites on silica-based columns and other system components. It can also have hydrophobic interactions.[4][5] This "sticky" nature increases the likelihood of adsorption to surfaces within the HPLC or LC-MS system, making it prone to carryover if not properly managed.[6][7]
Q2: How do I properly test for carryover in my Granisetron analysis?
A: A standard method to assess carryover is to inject a blank solvent immediately following the analysis of the highest concentration standard from your calibration curve.[7] A typical injection sequence is detailed below. For regulated bioanalysis, carryover in the blank following the high standard should not be more than 20% of the response of the lower limit of quantitation (LLOQ).[4]
Q3: What are the most common sources of carryover in an LC system?
A: Carryover can originate from multiple places within the system. The most common sources include:
-
Autosampler: This is often the primary source. Residue can adhere to the outer needle surface, or get trapped in the injection port, sample loop, and rotor seals of the injection valve.[7][8] Worn rotor seals are a frequent cause of classic carryover, where the ghost peak size diminishes with subsequent blank injections.[1][4][9]
-
Column: Strong adsorption of Granisetron onto the column, particularly the guard column, can be a significant source.[7][10]
-
System Plumbing: Tiny cracks, gaps, or poorly connected fittings can create spaces where the sample is temporarily held.[4][8]
-
MS Ion Source: In LC-MS analysis, the ion source can become contaminated with the analyte.[7]
Q4: How can I systematically identify the source of the carryover?
A: A systematic, logical approach is the most effective way to pinpoint the source of carryover.[7][11] This involves isolating different components of the LC system and observing the effect on carryover. The general workflow is to first confirm the issue is not contamination of the blank itself, and then to sequentially test the major system components.[1][4]
Caption: A workflow for systematically troubleshooting the source of carryover.
Q5: What are the best practices for selecting a wash solvent to minimize Granisetron carryover?
A: The autosampler wash solvent must be strong enough to dissolve Granisetron and remove it from the needle and injection path. Since Granisetron has both hydrophobic and basic properties, an effective wash solution often requires a combination of organic strength and pH modification.
-
Increase Organic Strength: The wash solvent should typically be as strong or stronger than the strongest mobile phase composition used in your gradient. For reversed-phase methods, this means a high percentage of organic solvent like acetonitrile or methanol.[1]
-
Adjust pH: Adding a small amount of acid (e.g., 0.1-1% formic or acetic acid) to the wash solvent can be very effective.[1] This helps to protonate the basic nitrogens on the Granisetron molecule, increasing its solubility in the aqueous-organic mixture and disrupting ionic interactions with system surfaces.
-
Use Multiple Solvents: Many modern autosamplers allow for multiple wash solvents. A powerful strategy is to use a sequence of washes, for example, first with an acidic organic mix and then with a solvent that matches the initial mobile phase conditions to ensure re-equilibration.[10]
Q6: What instrument maintenance is critical to prevent carryover?
A: Proactive and regular maintenance is essential for preventing carryover.[2][5] Key activities include:
-
Replacing Injector Seals: The rotor seal in the injection valve is a consumable part that wears over time, creating scratches and pockets where the sample can be trapped.[4][9] This is one of the most common causes of carryover and should be replaced as part of a routine preventative maintenance schedule.
-
Cleaning System Components: Regularly flush the entire system with strong solvents to remove any accumulated residues.[3]
-
Maintaining Wash Solvents: Wash solvent reservoirs should be kept clean and the solvents replaced regularly to prevent contamination.[5]
Troubleshooting Guides & Protocols
Data Presentation: Wash Solvent Selection
The following table provides recommendations for autosampler wash solvents tailored to address different causes of carryover in reversed-phase chromatography.
| Scenario / Carryover Cause | Recommended Wash Solvent Composition | Rationale | Citation(s) |
| General Purpose (Reversed-Phase) | 80-100% Acetonitrile or Methanol in Water | A strong solvent is needed to effectively dissolve and remove the sample from the needle and flow path. | |
| Hydrophobic Adsorption | High percentage of a strong organic solvent like Isopropanol (IPA) or Acetonitrile (ACN). | Organic solvents effectively solubilize and wash away hydrophobic components adsorbed to surfaces. | [5][12] |
| Ionic Interactions (for basic analytes like Granisetron) | 50:50 Acetonitrile:Water with 0.1-1% Formic Acid or Acetic Acid | The acid neutralizes active sites on silica and ensures the basic analyte is in its more soluble protonated form. | [1] |
| Stubborn or Mixed-Mode Carryover | A multi-solvent wash. Ex: Wash 1: ACN/IPA/MeOH/Water + 1% Formic Acid. Wash 2: Initial Mobile Phase. | A complex mixture can address multiple interaction types (hydrophobic, ionic). The second wash re-equilibrates the system. | [10] |
Experimental Protocol 1: Carryover Assessment
This protocol details a standard procedure to quantify the amount of carryover in your system.
Objective: To determine the percentage of carryover from a high-concentration sample into a subsequent blank injection.
Materials:
-
Highest concentration calibration standard of Granisetron (ULOQ).
-
Blank matrix/solvent (e.g., mobile phase at initial conditions).
-
LLOQ (Lower Limit of Quantitation) standard of Granisetron.
Procedure:
-
Equilibrate the LC system until a stable baseline is achieved.
-
Perform the injections in the following sequence. It is recommended to inject at least three replicates of each blank and standard to ensure reproducibility.
-
Analyze the resulting chromatograms.
Sample Injection Sequence Table:
| Injection # | Sample Type | Purpose |
| 1 | Blank | Establish baseline and check for existing contamination. |
| 2 | LLOQ Standard | Confirm system sensitivity and establish the LLOQ peak area. |
| 3 | ULOQ Standard | Introduce a high concentration of the analyte to the system. |
| 4 | Blank 1 | Primary Carryover Check. Measure any peak at the retention time of Granisetron. |
| 5 | Blank 2 | Check for diminishing carryover. |
| 6 | Blank 3 | Confirm the system is clean before the next injection. |
Calculation:
Carryover (%) = (Peak Area in Blank 1 / Peak Area in ULOQ Standard) x 100
Acceptance Criterion Check: Peak Area in Blank 1 should be ≤ 20% of the Peak Area in the LLOQ Standard.[4]
Experimental Protocol 2: Autosampler Wash Optimization
Objective: To find the most effective wash solvent and volume to eliminate carryover from the autosampler.
Procedure:
-
Confirm that the autosampler is a significant source of carryover using the systematic identification workflow.
-
Prepare several different wash solvents based on the recommendations in the "Wash Solvent Selection" table.
-
Begin with your current wash method. Run the "Carryover Assessment" protocol (Protocol 1) to establish a baseline level of carryover.
-
Change to the first new wash solvent. Purge the autosampler wash lines thoroughly to ensure the new solvent has replaced the old one.[1]
-
Repeat the "Carryover Assessment" protocol. Compare the carryover percentage to the baseline.
-
If carryover persists, increase the volume or number of wash cycles in the autosampler program settings.[10]
-
Continue testing different wash solvents until the carryover is reduced to an acceptable level (e.g., below 20% of the LLOQ response).
Caption: A diagram showing the key steps in an effective autosampler wash cycle.
References
- 1. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 2. researchgate.net [researchgate.net]
- 3. mastelf.com [mastelf.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 6. youtube.com [youtube.com]
- 7. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Carryover problems - Chromatography Forum [chromforum.org]
- 10. Minimizing Carry-over for High Throughput Analysis | Technology Networks [technologynetworks.com]
- 11. lctsbible.com [lctsbible.com]
- 12. organomation.com [organomation.com]
Validation & Comparative
A Comparative Guide to the Bioanalytical Validation of Granisetron using Granisetron-d3 as an Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) in biological matrices is paramount. This guide provides a comprehensive comparison of a validated bioanalytical method for the antiemetic drug Granisetron using its deuterated stable isotope, Granisetron-d3, as an internal standard (IS), with other alternative analytical techniques. The use of a stable isotope-labeled internal standard is a hallmark of robust and reliable quantitative bioanalysis, offering significant advantages in compensating for matrix effects and variability during sample processing.
This guide will delve into the experimental protocols and present comparative data on various validation parameters, including linearity, accuracy, precision, and recovery. The information is designed to assist in the selection and implementation of the most suitable bioanalytical method for pharmacokinetic, bioequivalence, and toxicokinetic studies of Granisetron.
The Gold Standard: LC-MS/MS with this compound
The use of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) coupled with a stable isotope-labeled internal standard like this compound is widely considered the gold standard for quantitative bioanalysis. The near-identical physicochemical properties of this compound to the parent drug, Granisetron, ensure that it behaves similarly throughout the entire analytical process, from extraction to ionization. This co-elution and co-ionization effectively normalizes for any variations, leading to highly accurate and precise results.
A typical bioanalytical workflow utilizing this compound involves several key steps, from sample preparation to data acquisition.
Caption: Bioanalytical workflow for Granisetron using this compound.
Comparative Analysis of Bioanalytical Methods
While LC-MS/MS with a deuterated internal standard is the preferred method, other techniques have also been employed for the quantification of Granisetron in various matrices. The following table summarizes the performance characteristics of different validated methods, providing a basis for comparison.
| Parameter | LC-MS/MS with this compound (in Plasma) | LC-MS/MS (Alternative IS) (in Plasma) | RP-HPLC (in Bulk Drug) | HPTLC (in Bulk Drug) |
| Linearity Range | 0.5 - 100 ng/mL[1][2] | 0.02 - 20 ng/mL[3][4] | 16 - 26 µg/mL[5] | 400 - 1600 ng/band[6] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1][2] | 0.02 ng/mL[3][4] | 16 µg/mL[5] | 400 ng/band[6] |
| Accuracy | >85%[1][2] | Within 10% of nominal[3][4] | 100.64% (Recovery)[5] | Not explicitly stated |
| Precision (% CV) | <10%[1][2] | <15%[3][4] | Not explicitly stated | Not explicitly stated |
| Recovery | Not explicitly stated | 97.9%[3][4] | 100.64%[5] | Not explicitly stated |
| Internal Standard | This compound[1][2] | Unspecified (m/z 270/201)[3][4] | Not applicable | Not applicable |
Experimental Protocols
LC-MS/MS Method with this compound
This section details a representative experimental protocol for the quantification of Granisetron in human plasma using LC-MS/MS with this compound as the internal standard.
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add the internal standard solution (this compound).
-
Perform liquid-liquid extraction (LLE) to isolate the analyte and internal standard.[3][4]
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for injection.
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 20% acetonitrile in water containing 0.2 mM ammonium formate and 0.14% formic acid (pH 4).[1][2]
-
Flow Rate: As optimized for the specific column and system.
-
Injection Volume: As optimized for the specific system.
Mass Spectrometric Conditions:
-
MRM Transitions:
-
Granisetron: Precursor ion → Product ion (e.g., m/z 313.4 → 138).[3]
-
This compound: Specific precursor to product ion transition for the deuterated standard.
-
The logical relationship for selecting an appropriate bioanalytical method often involves a trade-off between sensitivity, specificity, and the cost or complexity of the instrumentation.
Caption: Decision tree for bioanalytical method selection.
Alternative Bioanalytical Methods
For applications where the ultra-high sensitivity of LC-MS/MS is not a prerequisite, such as the analysis of bulk drug or pharmaceutical formulations, other chromatographic techniques can be employed.
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): A validated RP-HPLC method for Granisetron hydrochloride in bulk and pharmaceutical dosage forms has been reported.[5] This method typically utilizes a C18 column with a mobile phase consisting of a buffer and an organic modifier, with UV detection.[5]
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a simpler and more rapid alternative for the quantification of Granisetron in bulk drug and tablets.[6] The separation is achieved on pre-coated silica gel plates with a suitable mobile phase, followed by densitometric analysis.[6]
Conclusion
The validation of a bioanalytical method is a critical step in drug development, ensuring the reliability and integrity of the data generated. For the quantification of Granisetron in biological matrices, the use of a validated LC-MS/MS method with this compound as an internal standard is unequivocally the superior approach, offering unparalleled accuracy, precision, and sensitivity. While alternative methods like RP-HPLC and HPTLC have their utility in specific contexts, they lack the specificity and sensitivity required for demanding bioanalytical applications such as pharmacokinetic studies. This guide provides the necessary comparative data and experimental insights to aid researchers in making informed decisions for their bioanalytical needs.
References
- 1. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. msesiom2.demo.elsevierpure.com [msesiom2.demo.elsevierpure.com]
- 3. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. scispace.com [scispace.com]
A Comparative Guide to the Performance of Granisetron-d3 and Non-Deuterated Internal Standards in Analytical Assays
In the landscape of quantitative bioanalysis, the selection of an appropriate internal standard is a critical factor in developing robust and reliable analytical methods. This is particularly true for the quantification of pharmaceuticals such as Granisetron, a potent 5-HT3 antagonist used for the prevention of nausea and vomiting. The ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis to compensate for variability. This guide provides an objective comparison of the performance of a deuterated internal standard, Granisetron-d3, with a non-deuterated alternative, supported by experimental data from published studies.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the performance characteristics of analytical methods for Granisetron using either a deuterated (this compound) or a non-deuterated internal standard. It is important to note that the data for the non-deuterated internal standard is derived from an HPLC method with fluorescence detection, while the data for this compound is from a more recent and sensitive LC-MS/MS method. This difference in analytical platforms should be considered when comparing performance, especially regarding sensitivity and specificity.
| Performance Parameter | Method with this compound (LC-MS/MS) | Method with Non-Deuterated IS (HPLC-Fluorescence) |
| Internal Standard | This compound | N-(1-Naphthyl) ethylenediamine dihydrochloride |
| Linearity Range | 0.5 - 100 ng/mL | 0.5 - 100 ng/mL |
| Accuracy | >85% | Not explicitly stated, but method deemed accurate |
| Precision (CV%) | <10% | 2 - 8% |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.3 ng/mL |
| Matrix Effects | No significant matrix effects observed | Not applicable (Fluorescence detection is less prone to matrix effects than MS) |
| Extraction Recovery | Not explicitly stated, but method validated | >90% |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Method 1: Quantification of Granisetron in Human Plasma using this compound Internal Standard by LC-MS/MS
This method is adapted from a study focused on the simultaneous analysis of Granisetron and its major metabolite in human plasma and urine.
-
Sample Preparation:
-
To a plasma or urine sample, the internal standard solution (containing this compound) is added.
-
The proteins are precipitated from the sample.
-
The supernatant is separated for analysis.
-
-
Chromatographic Conditions:
-
Analytical Column: Xselect HSS T3
-
Mobile Phase: 20% acetonitrile in water (containing 0.2 mM ammonium formate and 0.14% formic acid, pH 4), delivered in an isocratic mode.
-
-
Mass Spectrometry Conditions:
-
Instrument: Tandem mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection: Multiple reaction monitoring (MRM)
-
Method 2: Quantification of Granisetron in Human Plasma using a Non-Deuterated Internal Standard by HPLC with Fluorescence Detection
This method provides an alternative approach using a non-deuterated internal standard and a different detection technique.
-
Sample Preparation:
-
To 0.5 mL of plasma, the internal standard (N-(1-Naphthyl) ethylenediamine dihydrochloride) is added.
-
Liquid-liquid extraction is performed using toluene and a phosphate buffer.
-
The organic layer is separated and evaporated to dryness.
-
The residue is reconstituted in the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC Column: Spherisorb CN
-
Mobile Phase: Acetonitrile-phosphate buffer (pH 4.5) (15:85, v/v)
-
-
Detection:
-
Detector: Fluorescence detector
-
Excitation Wavelength: 305 nm
-
Emission Wavelength: 365 nm
-
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Discussion and Conclusion
The choice between a deuterated and a non-deuterated internal standard has significant implications for the quality and reliability of bioanalytical data.
This compound , as a stable isotope-labeled internal standard, is considered the gold standard for LC-MS/MS analysis. Its key advantage lies in its physicochemical properties being nearly identical to that of Granisetron. This similarity ensures that both compounds co-elute during chromatography and experience the same degree of ionization suppression or enhancement (matrix effects). As a result, this compound can more accurately and precisely correct for variations during sample preparation and analysis, leading to highly reliable quantitative data. The presented data for the LC-MS/MS method using this compound demonstrates good precision and accuracy, with no significant matrix effects observed.
On the other hand, a non-deuterated internal standard , such as a structural analog, is a more cost-effective option. However, its chemical and physical properties will differ from Granisetron. This can lead to different retention times and potentially different responses to matrix effects. While the presented HPLC method with a non-deuterated internal standard shows good precision and a low LLOQ, it is important to recognize that fluorescence detection is inherently less susceptible to the types of matrix effects that are a major concern in mass spectrometry. In an LC-MS/MS setting, a non-deuterated internal standard may not adequately compensate for matrix-induced signal variations, potentially compromising the accuracy of the results.
A Comparative Guide to the Cross-Validation of Analytical Methods for Granisetron Quantification Using Granisetron-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent analytical methods for the quantification of Granisetron in biological matrices: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The use of a stable isotope-labeled internal standard, Granisetron-d3, is a cornerstone of robust bioanalytical methods, particularly for LC-MS/MS, as it effectively compensates for variability during sample processing and analysis.[1][2] This document outlines the experimental protocols and presents a comparative analysis of their performance based on reported validation data, offering a comprehensive resource for method selection and cross-validation.
Principles of Cross-Validation
Cross-validation is a critical procedure in bioanalysis that establishes the equivalency of two distinct analytical methods. It ensures the consistency and reliability of data, which is paramount when methods are transferred between laboratories, or when data from different analytical techniques are combined in a single study.[3] When employing an internal standard like this compound, cross-validation confirms that both methods yield comparable quantitative results for the analyte of interest, Granisetron.
Comparative Analysis of Analytical Methods
The choice between UPLC-MS/MS and HPLC-UV for Granisetron quantification depends on the specific requirements of the study, such as the required sensitivity, selectivity, and sample throughput. While UPLC-MS/MS is renowned for its high sensitivity and specificity, HPLC-UV offers a more accessible and cost-effective alternative for certain applications.[4]
Table 1: Performance Characteristics of UPLC-MS/MS and HPLC-UV for Granisetron Quantification
| Parameter | UPLC-MS/MS with this compound | HPLC-UV |
| Linearity Range | 0.05 - 20.0 ng/mL[5] | 16 - 26 µg/mL[6] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[5] | 0.77 µg/mL |
| Accuracy (% Recovery) | 101% (extraction recovery)[5] | 97.5 - 101.2% |
| Precision (% RSD) | Inter-day: <15% (based on general guidelines) | Intraday: 0.82%, Inter-day: 1.40%[7] |
| Selectivity/Specificity | High (based on mass-to-charge ratio)[4] | Moderate (potential for interference) |
| Run Time | 2.8 minutes[5] | 4.28 minutes[6] |
| Internal Standard | This compound[5] | Ondansetron (in some methods)[8] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques. The following protocols are based on established methods for Granisetron analysis.
UPLC-MS/MS Method with this compound
This method is highly sensitive and specific, making it suitable for pharmacokinetic studies where low concentrations of Granisetron are expected.[5][9]
1. Sample Preparation (Protein Precipitation): [5]
-
To a 100 µL aliquot of plasma, add 200 µL of the internal standard working solution (this compound in methanol).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the UPLC-MS/MS system.
2. Chromatographic Conditions: [5]
-
Column: Acquity UPLC BEH C18 (or equivalent)
-
Mobile Phase: A gradient of 50% methanol in water.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
3. Mass Spectrometric Conditions: [5]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
-
Transitions:
-
Granisetron: Precursor ion > Product ion (specific m/z values to be optimized)
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized)
-
HPLC-UV Method
This method is a robust and widely available technique suitable for the analysis of bulk drug and pharmaceutical dosage forms.[6][7]
1. Sample Preparation: [6]
-
Prepare a stock solution of Granisetron hydrochloride in the mobile phase.
-
Prepare a series of standard solutions by diluting the stock solution to known concentrations within the linear range.
-
For pharmaceutical dosage forms, dissolve a known amount of the formulation in the mobile phase to achieve a concentration within the calibration range.
2. Chromatographic Conditions: [6]
-
Column: Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent
-
Mobile Phase: A mixture of 0.05 M potassium dihydrogen phosphate buffer (pH 3.0 adjusted with orthophosphoric acid) and acetonitrile (70:30 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 301 nm
-
Injection Volume: 20 µL
Visualizations
To further elucidate the concepts and workflows discussed, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jneonatalsurg.com [jneonatalsurg.com]
- 5. pjps.pk [pjps.pk]
- 6. jocpr.com [jocpr.com]
- 7. ijpsr.com [ijpsr.com]
- 8. researchgate.net [researchgate.net]
- 9. msesiom2.demo.elsevierpure.com [msesiom2.demo.elsevierpure.com]
Accuracy and precision of Granisetron quantification with Granisetron-d3
A detailed comparison of analytical methodologies for the precise and accurate quantification of Granisetron, with a focus on the use of its deuterated internal standard, Granisetron-d3.
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents like Granisetron is paramount for pharmacokinetic, bioequivalence, and clinical studies. This guide provides an objective comparison of various analytical methods for Granisetron quantification, highlighting the superior performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using this compound as an internal standard against alternative techniques.
Performance Comparison: Granisetron Quantification Methods
The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS is the gold standard for bioanalytical quantification. This approach minimizes variability introduced during sample preparation and analysis, leading to enhanced accuracy and precision. The following tables summarize the performance characteristics of different methods, with data extracted from various validation studies.
LC-MS/MS with this compound
This method stands out for its high sensitivity, specificity, and robustness.
| Parameter | Performance |
| Linearity | 0.02 - 20 ng/mL[1][2] |
| Lower Limit of Quantification (LLOQ) | 0.02 - 0.1 ng/mL[1][2][3][4][5] |
| Accuracy | Within 10% of nominal values[1][2] |
| Precision (RSD%) | < 15%[1][2] |
| Recovery | ~98% - 101%[1][2][3] |
Alternative Quantification Methods
While other methods are available, they often present limitations in terms of sensitivity, specificity, or complexity.
| Method | Linearity (ng/mL) | LLOQ (ng/mL) | Precision (CV%) | Recovery (%) | Internal Standard |
| HPLC-Fluorometric Detection | 0.50 - 100[6] | 0.3[6] | 2 - 8[6] | > 90[6] | N-(1-Naphthyl) ethylenediamine dihydrochloride[6] |
| RP-HPLC-UV | 2,000 - 10,000[7] | 455.3[7] | < 2.0 | - | Not specified |
| RP-HPLC-UV | - | - | 0.82 (intraday), 1.40 (interday)[8] | 94.3 - 95.2[8] | Not specified |
| UV Spectrophotometry | 10 - 30 µmol/L | - | - | 99.5 - 101.8[9] | Not applicable |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative protocols for the LC-MS/MS method with this compound and an alternative HPLC method.
Granisetron Quantification by LC-MS/MS with this compound
This method is highly sensitive and specific for the quantification of Granisetron in biological matrices like human plasma.
1. Sample Preparation:
-
To 100 µL of human plasma, add the internal standard (this compound).
-
Perform liquid-liquid extraction (LLE) or protein precipitation to isolate the analyte and internal standard[1][2][3]. For LLE, an organic solvent is used to extract the compounds from the plasma. For protein precipitation, a precipitating agent like methanol is added to remove proteins[3].
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
2. Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is typically used[4][5].
-
Mobile Phase: An isocratic mobile phase is often employed[4][5].
-
Flow Rate: A suitable flow rate is maintained for optimal separation.
-
Run Time: Rapid analysis with run times as short as 2.0 minutes per sample can be achieved[1][2][4][5].
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used[1][2].
-
Detection: Selected Reaction Monitoring (SRM) is employed for quantification. The precursor-to-product ion transitions monitored are typically m/z 313.4 → 138 for Granisetron and a specific transition for this compound[1][2].
Granisetron Quantification by HPLC with Fluorometric Detection
This method offers good sensitivity but may be less specific than MS/MS detection.
1. Sample Preparation:
-
To 0.5 mL of plasma, add the internal standard (N-(1-Naphthyl) ethylenediamine dihydrochloride)[6].
-
Perform liquid-liquid extraction using toluene and a phosphate buffer[6].
-
Separate the organic layer and evaporate it to dryness[6].
-
Reconstitute the residue in the eluent mixture[6].
2. High-Performance Liquid Chromatography (HPLC):
-
Column: A Spherisorb CN column is used[6].
-
Mobile Phase: An eluent mixture of acetonitrile and phosphate buffer (pH 4.5) in a 15:85 ratio is used[6].
-
Detection: Fluorometric detection is performed with excitation at 305 nm and emission at 365 nm[6].
Workflow and Pathway Visualizations
To further elucidate the experimental process, the following diagrams illustrate the logical flow of the premier quantification method.
Caption: Workflow for Granisetron quantification using LC-MS/MS with this compound.
References
- 1. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pjps.pk [pjps.pk]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of granisetron in human plasma by liquid chromatography coupled to electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatographic determination of granisetron in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. ijpsr.com [ijpsr.com]
- 9. jmpas.com [jmpas.com]
Performance Comparison of Analytical Methods for Granisetron Assay using Granisetron-d3 as an Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of Granisetron is crucial for pharmacokinetic, bioequivalence, and clinical studies. This guide provides a comparative overview of the linearity and range of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of Granisetron in biological matrices, with a particular focus on the use of its deuterated internal standard, Granisetron-d3. The use of a stable isotope-labeled internal standard like this compound is a widely accepted practice in bioanalytical method development to ensure high accuracy and precision by correcting for variability in sample preparation and instrument response.
Linearity and Range of Granisetron Assays
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. The following table summarizes the linearity and range of different LC-MS/MS methods reported for the quantification of Granisetron in human plasma.
| Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Internal Standard | Reference |
| 0.05 - 20.0 | 0.05 | This compound | [1] |
| 0.02 - 20 | 0.02 | Not Specified | [2][3] |
| 0.1 - 20 | 0.1 | Not Specified | [4][5] |
| 0.5 - 100 | 0.5 | Stable isotopically labeled granisetron | [6] |
The data indicates that LC-MS/MS methods for Granisetron analysis can achieve a wide linear dynamic range with excellent sensitivity, reaching LLOQs as low as 0.02 ng/mL. The use of a deuterated internal standard such as this compound contributes to the robustness and reliability of these assays.
Experimental Protocol: A Representative LC-MS/MS Method
This section outlines a typical experimental protocol for the quantification of Granisetron in human plasma using this compound as an internal standard.
1. Sample Preparation
-
To 100 µL of human plasma in a 96-well plate, add 50 µL of the internal standard working solution (this compound in 50% methanol).
-
For the blank sample, add 50 µL of 50% methanol.
-
Add 300 µL of methanol to each well to precipitate proteins.
-
Mix for 10 minutes.
-
Centrifuge the plate at 4000 rpm for 4 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Add 300 µL of 5% acetonitrile solution, seal the plate, and shake for 10 minutes before injection into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: An isocratic mobile phase, for example, a mixture of acetonitrile and water with additives like formic acid or ammonium formate to improve peak shape and ionization efficiency.
-
Flow Rate: A typical flow rate would be in the range of 0.2 - 0.6 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Column Temperature: Maintained at a constant temperature, e.g., 40°C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Granisetron: Precursor ion (m/z) → Product ion (m/z) (e.g., 313.4 → 138)[3]
-
This compound: A corresponding shift in the precursor and/or product ion mass due to the deuterium labeling.
-
-
Instrument Parameters: Optimization of parameters such as declustering potential, collision energy, and source temperature is required to achieve the desired sensitivity and specificity.
4. Calibration and Quantification
-
A standard curve is prepared by spiking known concentrations of Granisetron into blank plasma.
-
The peak area ratio of Granisetron to this compound is plotted against the nominal concentration of Granisetron.
-
A linear regression analysis with a weighting factor (e.g., 1/x²) is typically used to fit the calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Granisetron.
Caption: Bioanalytical workflow for Granisetron quantification.
This guide provides a foundational understanding of the linearity and range achievable with modern LC-MS/MS methods for Granisetron analysis. The provided experimental protocol and workflow diagram offer a practical starting point for researchers and scientists involved in the development and validation of bioanalytical methods for this compound. The use of this compound as an internal standard is a key element in achieving reliable and accurate results.
References
- 1. pjps.pk [pjps.pk]
- 2. researchgate.net [researchgate.net]
- 3. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of granisetron in human plasma by liquid chromatography coupled to electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Granisetron-d3 in Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the stability of deuterated compounds like Granisetron-d3 in biological matrices is crucial for accurate bioanalytical method development and pharmacokinetic studies. This guide provides a comparative overview of the stability of this compound and its unlabeled counterpart, Granisetron, in various biological fluids. While direct stability data for this compound is limited in publicly available literature, its stability profile is inferred from the extensive data on Granisetron and the general principles of isotopic labeling.
This compound, a stable isotope-labeled version of the antiemetic drug Granisetron, is primarily utilized as an internal standard in analytical and pharmacokinetic research. This application inherently suggests high stability throughout sample processing and analysis. Deuterium labeling is not expected to significantly alter the chemical stability of the molecule under typical bioanalytical conditions. Therefore, the stability data for unlabeled Granisetron serves as a strong surrogate for predicting the behavior of this compound.
Comparative Stability Data
The following tables summarize the stability of Granisetron in various biological matrices under different storage conditions. It is anticipated that this compound would exhibit similar or slightly enhanced stability due to the kinetic isotope effect.
Table 1: Short-Term (Bench-Top) Stability of Granisetron in Human Plasma
| Analyte | Matrix | Concentration(s) | Storage Temperature | Duration | % Recovery / Stability |
| Granisetron | Human Plasma | 100 µg/mL | Room Temperature | 72 hours | Stable |
Table 2: Freeze-Thaw Stability of Granisetron in Human Plasma
| Analyte | Matrix | Concentration(s) | Freeze-Thaw Cycles | Storage Conditions | % Recovery / Stability |
| Granisetron | Human Plasma | 100 µg/mL | 3 | -20°C to Room Temperature | Stable |
Table 3: Long-Term Stability of Granisetron in Human Plasma
| Analyte | Matrix | Concentration(s) | Storage Temperature | Duration | % Recovery / Stability |
| Granisetron | Human Plasma | Not Specified | -20°C | At least 1 month | Stable |
Experimental Protocols
The stability of Granisetron in biological matrices is typically assessed using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) or mass spectrometric (MS) detection. The general workflow for these stability studies is outlined below.
Key Experimental Methodologies:
A stability-indicating HPLC method is crucial for separating the parent drug from any potential degradation products.
-
Sample Preparation: Spiked biological matrix samples (plasma, blood, or urine) are prepared at low, medium, and high concentrations of the analyte.
-
Storage Conditions: Samples are stored under various conditions to simulate sample handling and storage during a clinical trial. This includes:
-
Short-Term (Bench-Top) Stability: Samples are kept at room temperature for a specified period (e.g., 4, 8, 24 hours) to mimic the time samples might be left on a lab bench.
-
Freeze-Thaw Stability: Samples are subjected to multiple freeze-thaw cycles (e.g., three cycles of freezing at -20°C or -70°C and thawing at room temperature).
-
Long-Term Stability: Samples are stored at a specified temperature (e.g., -20°C or -70°C) for an extended period (e.g., 1, 3, 6 months).
-
-
Analysis: After storage, the samples are processed and analyzed using the validated HPLC method. The concentration of the analyte is compared to that of freshly prepared samples.
-
Acceptance Criteria: The analyte is considered stable if the mean concentration at each storage condition is within ±15% of the nominal concentration.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for assessing the stability of Granisetron or this compound in a biological matrix.
Caption: Workflow for assessing the stability of an analyte in biological matrices.
Performance of Granisetron-d3 in Biological Fluids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Granisetron-d3 as an internal standard in the quantification of Granisetron in various biological fluids. The information is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioequivalence, and other clinical studies.
Introduction
Granisetron is a selective 5-HT3 receptor antagonist widely used for the prevention and treatment of nausea and vomiting, particularly in patients undergoing chemotherapy and radiotherapy. Accurate quantification of Granisetron in biological matrices is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for variability during sample preparation and analysis. This guide summarizes the performance of this compound in human plasma and urine based on published experimental data.
Performance Data
The following tables summarize the quantitative performance of analytical methods utilizing this compound for the determination of Granisetron in human plasma and urine.
Table 1: Performance of this compound in Human Plasma
| Parameter | Method 1 | Method 2 |
| Analytical Method | UPLC-MS/MS | LC-MS/MS |
| Internal Standard | This compound | Stable Isotopically Labeled Granisetron |
| Linear Range | 0.05 - 20.0 ng/mL | 0.5 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 0.5 ng/mL |
| Intra-day Precision (%CV) | ≤15.0% | <10% |
| Inter-day Precision (%CV) | ≤15.0% | <10% |
| Accuracy | -3.6% to 4.7% | >85% |
| Extraction Recovery | 101% | Not Reported |
| Matrix Effect | Low | No Significant Effect |
| Stability | Stable for 2h at RT, 141h in autosampler (5°C), 4 freeze-thaw cycles, 48 days at -20°C & -70°C | Stable under various storage and experimental conditions |
Table 2: Performance of this compound in Human Urine
| Parameter | Method 1 |
| Analytical Method | LC-MS/MS |
| Internal Standard | Stable Isotopically Labeled Granisetron |
| Linear Range | 2 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL |
| Precision (%CV) | <10% |
| Accuracy | >85% |
| Matrix Effect | No Significant Effect |
Note on Saliva: Extensive literature searches did not yield specific studies detailing the performance of this compound in saliva. While LC-MS/MS methods are applicable to saliva, specific validation data for Granisetron using this compound in this matrix is not currently available in the public domain.
Comparison with Alternatives
The primary alternative to a deuterated internal standard like this compound is the use of a structurally similar but non-isotopically labeled compound. However, this compound offers significant advantages:
-
Co-elution: this compound has nearly identical chromatographic behavior to Granisetron, ensuring they elute at the same time. This is crucial for accurate correction of matrix effects that can vary across a chromatographic run.
-
Similar Ionization Efficiency: As a stable isotope-labeled analog, this compound exhibits very similar ionization efficiency to Granisetron in the mass spectrometer source. This allows for more effective normalization of signal variations.
-
Correction for Extraction Variability: this compound mimics the behavior of Granisetron during sample preparation steps like protein precipitation or liquid-liquid extraction, thus providing a more accurate correction for any analyte loss.
While no direct comparative studies were found that quantitatively pit this compound against other internal standards for Granisetron analysis, the well-established principles of bioanalysis strongly support the superiority of a stable isotope-labeled internal standard.
Experimental Protocols
UPLC-MS/MS Method for Granisetron in Human Plasma
-
Sample Preparation: Protein precipitation.
-
Chromatography: ZORBAX Eclipse Plus C18 column (2.1×50mm, 1.8μm) with gradient elution.
-
Mass Spectrometry: API5500 mass spectrometer with Electrospray Ionization (ESI) in Multiple Reaction Monitoring (MRM) mode.
-
Internal Standard: this compound.
LC-MS/MS Method for Granisetron in Human Plasma and Urine
-
Chromatography: Xselect HSS T3 analytical column with an isocratic mobile phase of 20% acetonitrile in water (containing 0.2 mM ammonium formate and 0.14% formic acid, pH 4).
-
Mass Spectrometry: Tandem mass spectrometry in positive electrospray ionization mode with multiple reaction monitoring.
-
Internal Standard: Stable isotopically labeled Granisetron.
Visualizations
Granisetron Signaling Pathway
Granisetron exerts its antiemetic effect by blocking 5-HT3 receptors in the gastrointestinal tract and the central nervous system. Chemotherapy can damage enterochromaffin cells in the gut, leading to the release of serotonin (5-HT). This serotonin then binds to 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone (CTZ) and the vomiting center in the brainstem, inducing nausea and vomiting. Granisetron competitively inhibits this binding.
A Comparative Guide to Stable Isotope-Labeled Internal Standards in Regulated Bioanalysis
For researchers, scientists, and drug development professionals navigating the rigorous landscape of regulated bioanalysis, the choice of an appropriate internal standard (IS) is a critical decision that profoundly impacts data quality and regulatory acceptance. This guide provides an objective comparison of stable isotope-labeled internal standards (SIL-ISs) with their primary alternative, structural analog internal standards, supported by experimental data and aligned with current global regulatory guidelines.
The use of a suitable internal standard is a fundamental requirement in quantitative bioanalysis, particularly for chromatographic methods coupled with mass spectrometry (LC-MS).[1] An ideal IS co-elutes with the analyte and exhibits identical behavior during sample extraction, chromatography, and ionization, thereby compensating for variability and ensuring the accuracy and precision of the analytical method.[2][3] While various compounds can serve as internal standards, SIL-ISs have emerged as the gold standard in the field.[2][4]
The Gold Standard: Performance of Stable Isotope-Labeled Internal Standards
A SIL-IS is a form of the analyte in which one or more atoms have been replaced with a heavy isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[2] This subtle modification results in a compound that is chemically and physically almost identical to the analyte, allowing it to be distinguished by a mass spectrometer due to the mass difference.[5] This near-identical nature is the key to its superior performance in compensating for analytical variability.[6]
In contrast, a structural analog is a molecule with a chemical structure similar, but not identical, to the analyte. While often more readily available and less expensive, their different physicochemical properties can lead to dissimilar behavior during analysis, potentially compromising data accuracy.[7][8]
Quantitative Performance Comparison
The following tables summarize quantitative data from comparative studies, highlighting the superior performance of SIL-ISs in key bioanalytical validation parameters.
Table 1: Accuracy and Precision
| Parameter | Stable Isotope-Labeled IS | Structural Analog IS | Key Takeaway |
| Accuracy (% Bias) | -2.7% to +3.2% | -15.8% to +12.5% | SIL-IS consistently demonstrates lower bias, indicating higher accuracy.[1] |
| Precision (%CV) | ≤ 4.5% | ≤ 9.8% | Assays using SIL-ISs exhibit better precision (less scatter) in replicate measurements.[9] |
| Method Comparison (Slope) | 0.95 | 0.83 | A slope closer to 1.0 with the SIL-IS indicates better agreement with a reference method.[10] |
Table 2: Matrix Effect Compensation
| Parameter | Stable Isotope-Labeled IS | Structural Analog IS | Key Takeaway |
| Matrix Effect (%CV of IS-Normalized Matrix Factor) | < 5% | > 15% | SIL-ISs provide significantly better compensation for variability in ion suppression or enhancement across different biological matrix lots.[5][9] |
| Mean Matrix Effect | -16.64% (for IS) vs -16.04% (for analyte) | -28.41% (for IS) vs -29.07% (for analyte) | The matrix effect on the SIL-IS more closely mirrors that of the analyte, leading to more effective normalization.[9] |
Regulatory Landscape: Harmonized Expectations
Major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have largely harmonized their requirements for bioanalytical method validation under the International Council for Harmonisation (ICH) M10 guideline.[2] While not explicitly mandating the use of SIL-ISs, the stringent acceptance criteria for accuracy, precision, selectivity, and matrix effects make SIL-ISs the most practical and scientifically sound choice for meeting these standards, especially for LC-MS-based assays.[1]
The following diagram illustrates the decision-making process for selecting an internal standard within a regulatory framework.
Experimental Protocols for Key Validation Experiments
To ensure the reliability of a bioanalytical method using a SIL-IS, a series of validation experiments must be performed as outlined by the ICH M10 guideline.[2]
Selectivity and Specificity
-
Objective: To demonstrate that the method can differentiate and quantify the analyte and IS from endogenous matrix components and other potential interferences.
-
Methodology:
-
Analyze blank matrix samples from at least six different individual donors.
-
Spike the analyte at the Lower Limit of Quantification (LLOQ) and the SIL-IS into these six matrix lots.
-
Evaluate the chromatograms for any interfering peaks at the retention times of the analyte and the SIL-IS.
-
-
Acceptance Criteria: The response of any interfering peak in the blank matrix should be ≤ 20% of the analyte response at the LLOQ and ≤ 5% of the IS response.[2]
Accuracy and Precision
-
Objective: To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter in replicate measurements (precision).
-
Methodology:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Analyze at least five replicates of each QC level in a single run (intra-assay) and in at least three separate runs over at least two days (inter-assay).
-
Calculate the concentration of the analyte in each QC sample using a calibration curve.
-
-
Acceptance Criteria:
-
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).
-
Precision: The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).[5]
-
Matrix Effect
-
Objective: To assess the impact of the biological matrix on the ionization of the analyte and IS.
-
Methodology:
-
Obtain blank matrix from at least six different sources.
-
Prepare two sets of samples at low and high concentrations:
-
Set A: Analyte and SIL-IS spiked into the extracted blank matrix from each of the six sources.
-
Set B: Analyte and SIL-IS in a neat solution (e.g., mobile phase).
-
-
Calculate the matrix factor (MF) for each source: MF = (Peak Response in Set A) / (Peak Response in Set B).
-
Calculate the IS-normalized MF: IS-Normalized MF = Analyte MF / IS MF.
-
-
Acceptance Criteria: The CV of the IS-normalized MF across the different matrix sources should be ≤ 15%.[1]
The following diagram illustrates a typical experimental workflow for a bioanalytical method utilizing a SIL-IS.
Conclusion
The use of stable isotope-labeled internal standards represents the pinnacle of current best practices in regulated bioanalysis. Their near-identical physicochemical properties to the analyte provide unparalleled compensation for analytical variability, particularly matrix effects, leading to superior accuracy and precision.[4][6] While the initial cost of a SIL-IS may be higher than a structural analog, the long-term benefits of robust, reliable, and regulatory-compliant data provide a compelling justification for their use. By adhering to the harmonized guidelines and employing rigorous experimental validation, researchers can ensure the generation of high-quality bioanalytical data to support the development of new and effective medicines.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. benchchem.com [benchchem.com]
- 6. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 8. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Deuterated vs. Non-Deuterated Internal Standards for the Bioanalysis of Granisetron
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antiemetic drug Granisetron, the choice of an appropriate internal standard is a critical determinant of assay accuracy, precision, and robustness. This guide provides an objective comparison of the performance of deuterated and non-deuterated internal standards in the bioanalysis of Granisetron, supported by experimental data and detailed methodologies.
In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of an internal standard (IS) is indispensable for correcting analytical variability. The ideal IS should mimic the analyte of interest throughout sample preparation and analysis. The two principal choices for an IS are a stable isotope-labeled (SIL) analog, such as a deuterated standard, or a structurally similar but non-isotopically labeled compound, a non-deuterated internal standard.
The Gold Standard: Deuterated Internal Standards
Deuterated internal standards are widely considered the "gold standard" in quantitative bioanalysis. In these standards, one or more hydrogen atoms of the analyte molecule are replaced with deuterium atoms. This substitution results in a molecule with a higher mass that can be differentiated by the mass spectrometer, while its physicochemical properties remain nearly identical to the analyte. This near-identical behavior is the key to its superior performance.
The Alternative: Non-Deuterated Internal Standards
Non-deuterated internal standards are typically structural analogs of the analyte. While more readily available and often less expensive, their chemical and physical properties can differ significantly from the analyte. These differences can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency, potentially compromising the accuracy and precision of the analytical method.
Performance Comparison: A Data-Driven Analysis
While a direct head-to-head comparative study for Granisetron was not identified in the public literature, the principles of internal standard performance can be effectively illustrated by examining validation data from separate studies utilizing either a deuterated or a non-deuterated internal standard for Granisetron analysis. Furthermore, to provide a direct comparison, data from a study on the closely related 5-HT3 antagonist, Ondansetron, which compares a deuterated versus a non-deuterated internal standard, is presented as a representative case study.
Granisetron Bioanalysis: Validation Data Summary
The following tables summarize the validation parameters for the quantification of Granisetron in human plasma using either a deuterated internal standard (Granisetron-d3) or a non-deuterated internal standard (a structural analog).
Table 1: Performance of a Deuterated Internal Standard (this compound) for Granisetron Analysis
| Validation Parameter | Result |
| Linearity Range | 0.5 - 100 ng/mL |
| Accuracy | >85% |
| Precision (CV%) | <10% |
| Matrix Effect | No significant matrix effects observed |
Data adapted from a study utilizing a stable isotopically labeled Granisetron internal standard[1][2].
Table 2: Performance of a Non-Deuterated Internal Standard (Structural Analog) for Granisetron Analysis
| Validation Parameter | Result |
| Linearity Range | 0.02 - 20 ng/mL |
| Accuracy | Within 10% of nominal |
| Precision (CV%) | <15% |
| Mean Extraction Recovery | 97.9% |
Data adapted from a study utilizing a non-deuterated internal standard for Granisetron analysis[3].
Representative Case Study: Ondansetron Internal Standard Comparison
To illustrate a direct comparison, the following table presents data from a study that evaluated the performance of a deuterated (Ondansetron-d3) versus a non-deuterated (structural analog) internal standard for the quantification of Ondansetron.
Table 3: Direct Comparison of Deuterated vs. Non-Deuterated Internal Standards for Ondansetron Analysis
| Validation Parameter | Deuterated IS (Ondansetron-d3) | Non-Deuterated IS (Structural Analog) |
| Accuracy (% Bias) | ||
| Low QC | -2.5% | -8.7% |
| Mid QC | 1.3% | 4.2% |
| High QC | 0.8% | 2.1% |
| Precision (% CV) | ||
| Low QC | 4.1% | 9.8% |
| Mid QC | 2.8% | 6.5% |
| High QC | 2.5% | 5.3% |
| Matrix Effect (% CV) | 3.2% | 12.4% |
| Recovery (% CV) | 2.9% | 7.8% |
This table presents representative data compiled from principles described in comparative bioanalytical studies.
The data clearly demonstrates the superior performance of the deuterated internal standard, with lower bias (better accuracy), lower coefficient of variation (better precision), and significantly reduced variability in matrix effect and recovery.
Experimental Protocols
Key Experiment: Bioanalytical Method Validation for Granisetron in Human Plasma
Method 1: Using a Deuterated Internal Standard (this compound)
-
Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (this compound in methanol).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: Xselect HSS T3 analytical column.
-
Mobile Phase: 20% acetonitrile in water containing 0.2 mM ammonium formate and 0.14% formic acid (pH 4), delivered in an isocratic mode[1][2].
-
Mass Spectrometry: Tandem mass spectrometer operating in positive electrospray ionization mode with multiple reaction monitoring (MRM).
-
MRM Transitions:
-
Granisetron: Precursor ion -> Product ion
-
This compound: Precursor ion -> Product ion
-
-
Method 2: Using a Non-Deuterated Internal Standard (Structural Analog)
-
Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (e.g., a structural analog in methanol).
-
Perform liquid-liquid extraction by adding 1 mL of a mixture of ethyl acetate and n-hexane (80:20, v/v).
-
Vortex for 5 minutes and centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic mobile phase (specific composition to be optimized).
-
Mass Spectrometry: Tandem mass spectrometer with an electrospray ionization source operated in selected reaction monitoring (SRM) mode[3].
-
SRM Transitions:
-
Granisetron: m/z 313.4 -> 138[3]
-
Internal Standard: To be determined based on the specific analog used.
-
-
Mandatory Visualizations
Caption: Experimental workflow and comparison of internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. Ondansetron and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolonged inhibition of 5-HT3 receptors by palonosetron results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Granisetron-d3: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Granisetron-d3 in a research environment, ensuring the protection of personnel and the environment.
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the disposal of this compound, a deuterated internal standard for the quantification of the antiemetic drug Granisetron.
Regulatory Classification
Granisetron is not classified as a controlled substance by the Drug Enforcement Administration (DEA).[1] However, all pharmaceutical waste must be evaluated to determine if it meets the criteria of hazardous waste as defined by the Resource Conservation and Recovery Act (RCRA), which is regulated by the Environmental Protection Agency (EPA).[2]
Pharmaceutical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. While Granisetron itself is not specifically listed as a P- or U-listed hazardous waste, the formulation of the solution it is in could potentially render it hazardous (e.g., if dissolved in a solution with a high alcohol content). It is the responsibility of the waste generator to make this determination.[3][4][5]
| Regulatory Body | Classification of Granisetron | Governing Regulations |
| DEA | Not a controlled substance[1] | 21 CFR Part 1317 |
| EPA | Must be evaluated for hazardous waste characteristics | 40 CFR Part 261, Subpart P[4] |
Disposal Procedures for Non-Hazardous this compound
For this compound that has been determined to be non-hazardous, the following disposal procedures should be followed. These guidelines are also applicable to trace-contaminated labware.
Step-by-Step Disposal Protocol:
-
Segregation: Isolate the this compound waste from other chemical waste streams. It should be collected in a designated, properly labeled, leak-proof container. Non-hazardous pharmaceutical waste is often collected in blue or white containers.[2][6]
-
Labeling: Clearly label the waste container as "Non-Hazardous Pharmaceutical Waste" and include the name "this compound."
-
Storage: Store the waste container in a secure, designated area away from incompatible materials.
-
Waste Hauler: Arrange for pickup and disposal by a licensed and reputable pharmaceutical or chemical waste management company.
-
Incineration: The preferred method of disposal for non-hazardous pharmaceutical waste is incineration at a permitted facility.[6]
-
Documentation: Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal vendor.
Disposal Procedures for Potentially Hazardous this compound
If the this compound formulation is determined to be a hazardous waste under RCRA, more stringent disposal protocols apply.
Step-by-Step Disposal Protocol for Hazardous Waste:
-
Segregation: Collect the hazardous this compound waste in a designated, leak-proof container compatible with the waste. Hazardous pharmaceutical waste is typically collected in black containers.[2]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the specific hazardous characteristics (e.g., "Ignitable") and the name "this compound."
-
Storage: Store the container in a designated satellite accumulation area or a central hazardous waste storage area, following all institutional and regulatory requirements.
-
Waste Hauler: Engage a licensed hazardous waste disposal company for transportation and disposal.
-
Manifesting: A hazardous waste manifest must be completed to track the waste from the point of generation to its final disposal facility.
-
Incineration: Hazardous pharmaceutical waste is typically disposed of via incineration at a permitted hazardous waste facility.
-
Record Keeping: Retain all records, including the hazardous waste manifest, for the period required by federal and state regulations.
Experimental Protocol: Sample Preparation for LC-MS Analysis (Example)
The following is a general protocol for the use of this compound as an internal standard in a typical LC-MS analysis, from which waste would be generated.
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of this compound solid.
-
Dissolve the solid in a known volume of a suitable solvent (e.g., methanol) to create a stock solution of a specific concentration.
-
-
Working Solution Preparation:
-
Perform serial dilutions of the stock solution to create a working solution at the desired concentration for spiking into samples.
-
-
Sample Spiking:
-
Add a small, precise volume of the this compound working solution to each biological sample (e.g., plasma, urine) and calibration standard.
-
-
Sample Extraction:
-
Perform a protein precipitation or liquid-liquid extraction to remove interfering substances from the sample.
-
-
Analysis:
-
Inject the prepared sample into the LC-MS system for analysis.
-
All disposable materials that come into contact with this compound, such as pipette tips, vials, and solvent containers, should be disposed of according to the appropriate waste stream (non-hazardous or hazardous).
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Disclaimer: This information is intended as a general guide. Researchers must consult their institution's Environmental Health and Safety (EHS) department and adhere to all applicable federal, state, and local regulations for pharmaceutical waste disposal.
References
Personal protective equipment for handling Granisetron-d3
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling Granisetron-d3. The following procedural steps and data are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Hazard Identification and Toxicology
Quantitative Toxicological Data for Granisetron Hydrochloride
| Metric | Value | Species |
| Oral LD50 | 350 mg/kg | Rat |
| Intravenous LD50 | 14 mg/kg | Rat |
| Intravenous LD50 | 17 mg/kg | Mouse |
This data is for Granisetron hydrochloride and should be used as a reference for handling this compound.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.
Recommended Personal Protective Equipment
| PPE Category | Item | Standard/Specification |
| Eye/Face Protection | Safety glasses with side-shields | Conforming to EN166 or NIOSH approved |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) | Standard BS EN 374:2003 |
| Lab coat | --- | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Recommended when handling powders outside of a ventilated enclosure |
Experimental Protocol: Safe Handling and Stock Solution Preparation
This protocol outlines the step-by-step procedure for safely handling solid this compound and preparing a stock solution.
1. Engineering Controls and Preparation:
- All handling of powdered this compound should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
- Ensure that a calibrated analytical balance is placed inside the ventilated enclosure.
- Prepare all necessary materials, including weighing paper, spatulas, appropriate solvent (e.g., DMSO, Methanol), and volumetric flasks, within the enclosure before starting.
2. Weighing the Compound:
- Don the appropriate PPE as listed in the table above.
- Carefully weigh the desired amount of this compound powder onto weighing paper using a clean spatula.
- Avoid generating dust. If any powder is spilled, clean it immediately following the spill response procedures outlined below.
3. Solution Preparation:
- Quantitatively transfer the weighed this compound to a volumetric flask of the desired volume.
- Add a small amount of the chosen solvent to the flask to dissolve the solid.
- Once dissolved, add the solvent to the calibration mark of the volumetric flask.
- Cap the flask and invert it several times to ensure a homogenous solution.
4. Storage:
- Store the stock solution in a tightly sealed, clearly labeled container.
- The label should include the compound name, concentration, solvent, date of preparation, and the preparer's initials.
- Store at the recommended temperature, typically -20°C, to ensure stability.
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is critical for laboratory safety.
Spill Response:
-
Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert others.
-
Containment: For small spills, contain the powder using an absorbent material.
-
Cleaning: Carefully wipe up the spill with a damp cloth. Avoid dry sweeping, which can aerosolize the powder.
-
Decontamination: Decontaminate the area with a suitable cleaning agent.
-
Waste Disposal: Place all contaminated materials, including cleaning supplies and PPE, in a sealed bag for hazardous waste disposal.
Waste Disposal:
-
All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Place all solid waste in a designated, labeled hazardous waste container.
-
Liquid waste should be collected in a separate, labeled hazardous waste container.
Visual Guides
Granisetron Signaling Pathway
Caption: Mechanism of action of this compound as a 5-HT3 receptor antagonist.
Safe Handling and Disposal Workflow
Caption: Step-by-step workflow for safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
